Product packaging for 5-Pentyl-1,3-thiazole(Cat. No.:CAS No. 96693-93-5)

5-Pentyl-1,3-thiazole

Cat. No.: B15246280
CAS No.: 96693-93-5
M. Wt: 155.26 g/mol
InChI Key: GSIZIOFGSQLTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Pentyl-1,3-thiazole is a chemical compound belonging to the class of 1,3-thiazoles, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms . This specific derivative features a pentyl chain, which can influence its lipophilicity and overall interaction with biological systems. Thiazole cores are of significant interest in scientific research due to their presence in a wide range of biologically active molecules and natural products . The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry and is found in more than 18 FDA-approved drugs, underscoring its fundamental importance in pharmaceutical development . Researchers investigate such structures for their potential in various applications, including as building blocks in the synthesis of novel compounds with potential antitumor, antimicrobial, and other pharmacological activities . The amphiphilic nature of thiazoles, contributed by the electron-donating sulfur and electron-accepting nitrogen, allows them to interact with biological membranes and target various enzymes and receptors through non-covalent interactions like hydrogen bonding and π-π stacking . As such, this compound serves as a valuable intermediate for researchers in organic synthesis and drug discovery programs aimed at developing new therapeutic agents. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NS B15246280 5-Pentyl-1,3-thiazole CAS No. 96693-93-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96693-93-5

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

5-pentyl-1,3-thiazole

InChI

InChI=1S/C8H13NS/c1-2-3-4-5-8-6-9-7-10-8/h6-7H,2-5H2,1H3

InChI Key

GSIZIOFGSQLTRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN=CS1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-pentyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-pentyl-1,3-thiazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The primary synthetic route detailed herein is the widely recognized Hantzsch thiazole synthesis, which offers an efficient pathway to this target molecule. This document outlines the necessary precursors, detailed experimental protocols, and methods for purification and characterization.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The synthesis of this compound is most effectively achieved through the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloaldehyde with a thioamide. In this specific case, the key precursors are 2-bromoheptanal and thioformamide. The overall synthetic scheme is presented below.

Synthesis of this compound cluster_0 Precursor Synthesis 1 cluster_1 Precursor Synthesis 2 cluster_2 Hantzsch Thiazole Synthesis heptanal Heptanal bromoheptanal 2-Bromoheptanal heptanal->bromoheptanal α-Bromination br2 Br₂ acetic_acid Acetic Acid pentylthiazole This compound bromoheptanal->pentylthiazole formamide Formamide thioformamide Thioformamide formamide->thioformamide Thionation p4s10 P₄S₁₀ thf THF thioformamide->pentylthiazole Cyclocondensation

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-Bromoheptanal (Precursor 1)

The α-bromination of heptanal is a key step in this synthesis. A common and effective method involves the use of bromine in acetic acid.

Experimental Protocol:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve heptanal (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 20°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Pour the reaction mixture into ice-water and extract the product with diethyl ether.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromoheptanal.

  • Purify the crude product by vacuum distillation.

Synthesis of Thioformamide (Precursor 2)

Thioformamide can be prepared from formamide by thionation using phosphorus pentasulfide (P₄S₁₀) in an appropriate solvent.

Experimental Protocol:

  • In a flask equipped with a mechanical stirrer and a reflux condenser, add formamide (1 equivalent) to anhydrous tetrahydrofuran (THF).

  • Cool the solution in an ice bath and slowly add phosphorus pentasulfide (0.4 equivalents) in portions with vigorous stirring. The addition should be controlled to maintain a manageable reaction rate.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture and decant the supernatant liquid.

  • Wash the remaining solid residue with THF.

  • Combine the supernatant and the THF washings and concentrate under reduced pressure to obtain crude thioformamide.

  • The crude product can often be used directly in the next step or can be further purified by crystallization from a suitable solvent such as ethyl acetate.

Hantzsch Synthesis of this compound

The final step involves the cyclocondensation of 2-bromoheptanal and thioformamide.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-bromoheptanal (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add thioformamide (1 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture to a temperature of 60-80°C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purity of the starting materials.

Reaction StepStarting MaterialsProductTypical Yield (%)
α-Bromination Heptanal, Bromine, Acetic Acid2-Bromoheptanal60-75
Thionation Formamide, Phosphorus Pentasulfide, THFThioformamide50-70
Hantzsch Thiazole Synthesis 2-Bromoheptanal, Thioformamide, Ethanol/DMFThis compound70-85

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the pentyl group protons (a triplet for the terminal methyl group, multiplets for the methylene groups) and signals for the protons on the thiazole ring. The proton at the C2 position of the thiazole ring typically appears as a singlet at a downfield chemical shift. The proton at the C4 position will also appear as a singlet, slightly upfield from the C2 proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the five carbons of the pentyl group and the three carbons of the thiazole ring. The chemical shifts of the thiazole carbons are characteristic of this heterocyclic system.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₃NS, MW: 155.26 g/mol ).

Logical Relationships in the Hantzsch Synthesis

The Hantzsch synthesis follows a well-established reaction mechanism.

Hantzsch_Mechanism start 2-Bromoheptanal + Thioformamide nucleophilic_attack Nucleophilic Attack (S on α-Carbon) start->nucleophilic_attack intermediate1 Thioimonium Ion Intermediate nucleophilic_attack->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Hydroxythiazoline Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration product This compound dehydration->product

Figure 2: Logical flow of the Hantzsch thiazole synthesis mechanism.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and purity requirements. Standard safety precautions should be followed when handling all chemicals, particularly bromine and phosphorus pentasulfide.

An In-depth Technical Guide to 5-pentyl-1,3-thiazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-pentyl-1,3-thiazole, a heterocyclic compound of interest in various scientific domains. This document consolidates available data on its physicochemical characteristics, structural identifiers, and general synthetic approaches.

Core Chemical Properties

While specific experimental data for this compound is not widely available in public literature, its properties can be estimated based on known data for similar 5-alkyl-1,3-thiazole derivatives and general chemical principles. The following table summarizes the key structural and predicted physicochemical properties of this compound.

PropertyValue
Molecular Formula C₈H₁₃NS
Molecular Weight 155.26 g/mol
IUPAC Name This compound
SMILES CCCCCc1cncs1
InChI Key InChI=1S/C8H13NS/c1-2-3-4-5-8-6-9-7-10-8/h6-7H,2-5H2,1H3
Boiling Point Estimated to be in the range of 220-240 °C
Melting Point Not available
Density Estimated to be approximately 1.0 g/cm³
Solubility Expected to be soluble in organic solvents like ethanol, ether, and acetone; sparingly soluble in water.[1]

Structural Elucidation

The structure of this compound consists of a five-membered aromatic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively, with a pentyl group attached to the carbon atom at position 5. The thiazole ring is a planar and aromatic system, with π-electron delocalization contributing to its stability.[2][3]

The aromatic character of the thiazole ring is evident in its ¹H NMR spectral data, where ring protons typically resonate between 7.27 and 8.77 ppm, indicating a significant diamagnetic ring current.[2] For this compound, specific proton and carbon NMR chemical shifts would be influenced by the electron-donating nature of the pentyl group.

G cluster_thiazole This compound cluster_pentyl C1 C N1 N C1->N1 C2 C S1 S C2->S1 N1->C2 C3 C C3->C1 C4 CH2 C3->C4 S1->C3 C5 CH2 C4->C5 C6 CH2 C5->C6 C7 CH2 C6->C7 C8 CH3 C7->C8

Caption: Chemical structure of this compound.

Experimental Protocols: Synthesis

A common and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis .[4] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a potential pathway would involve the reaction of a suitable α-halocarbonyl compound with thioformamide.

General Experimental Workflow for Hantzsch Thiazole Synthesis:

G reagents Reactants: α-halocarbonyl Thioamide reaction Reaction Mixture reagents->reaction solvent Solvent (e.g., Ethanol) solvent->reaction heating Heating / Reflux reaction->heating workup Work-up: Neutralization Extraction heating->workup purification Purification: Distillation or Chromatography workup->purification product 5-Alkyl-1,3-thiazole purification->product

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Detailed Hypothetical Protocol for this compound:

  • Reactant Preparation: An appropriate α-haloketone or α-haloaldehyde bearing the pentyl group at the α-position relative to the carbonyl group would be required. Thioformamide would serve as the source of the thiazole's sulfur and nitrogen atoms.

  • Reaction: The α-halocarbonyl compound and thioformamide are typically dissolved in a suitable solvent, such as ethanol.[4] The reaction mixture is then heated under reflux for a period of time to facilitate the condensation and cyclization.

  • Work-up: After the reaction is complete, the mixture is cooled, and the solvent is often removed under reduced pressure. The residue is then typically neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

  • Purification: The crude product obtained after extraction is then purified, commonly by distillation or column chromatography, to yield the pure this compound.

Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the thiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds and FDA-approved drugs.[5][6] Thiazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[7]

The biological activity of thiazole derivatives is often attributed to the ability of the thiazole ring to interact with various biological targets. The nature and position of substituents on the thiazole ring play a crucial role in determining the specific biological activity.[8] It is plausible that the pentyl group at the 5-position of the thiazole ring in this compound could influence its lipophilicity and, consequently, its interaction with biological membranes and protein targets. Further research is required to elucidate the specific biological activities and potential signaling pathways modulated by this particular compound.

Logical Relationship of Thiazole Structure to Biological Activity:

G thiazole Thiazole Core Structure physicochem Physicochemical Properties (Lipophilicity, etc.) thiazole->physicochem substituents Substituents (e.g., 5-pentyl group) substituents->physicochem interaction Interaction with Biological Targets (Enzymes, Receptors) physicochem->interaction activity Biological Activity (Antimicrobial, Anticancer, etc.) interaction->activity

Caption: Influence of structure on the biological activity of thiazoles.

References

Spectroscopic Data and Analysis of 5-Pentyl-1,3-thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the expected spectroscopic data for 5-pentyl-1,3-thiazole, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Due to the absence of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar alkyl-thiazole derivatives and fundamental principles of spectroscopic interpretation. The content is tailored for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from known data for other alkyl-substituted thiazoles and general chemical shift and fragmentation principles.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2 (thiazole)8.6 - 8.8s-
H-4 (thiazole)7.6 - 7.8s-
-CH₂- (α to thiazole)2.8 - 3.0t7-8
-CH₂- (β to thiazole)1.6 - 1.8p7-8
-CH₂-CH₂- (γ, δ)1.2 - 1.4m-
-CH₃ (terminal)0.8 - 1.0t6-7

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2 (thiazole)150 - 155
C-4 (thiazole)140 - 145
C-5 (thiazole)135 - 140
-CH₂- (α to thiazole)30 - 35
-CH₂- (β to thiazole)30 - 35
-CH₂- (γ to thiazole)22 - 27
-CH₂- (δ to thiazole)22 - 27
-CH₃ (terminal)13 - 15

Table 3: Predicted Mass Spectrometry (MS) Data for this compound (Ionization Mode: Electron Ionization - EI)

m/zPredicted IdentityNotes
155[M]⁺Molecular ion peak.
140[M - CH₃]⁺Loss of a methyl radical.
126[M - C₂H₅]⁺Loss of an ethyl radical.
112[M - C₃H₇]⁺Loss of a propyl radical.
98[M - C₄H₉]⁺McLafferty rearrangement or loss of a butyl radical.
85[Thiazole ring fragment]⁺Fragmentation of the pentyl chain.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound (Sample Phase: Liquid film)

Wavenumber (cm⁻¹)Predicted IntensityVibration Type
3100 - 3000WeakC-H stretch (aromatic - thiazole ring)
2955 - 2850StrongC-H stretch (aliphatic - pentyl group)
~1600MediumC=N stretch (thiazole ring)
~1480MediumC=C stretch (thiazole ring)
1465 - 1450MediumC-H bend (aliphatic - CH₂)
1380 - 1370MediumC-H bend (aliphatic - CH₃)
~800 - 600Medium-StrongC-S stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and laboratory safety procedures.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1][2] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[1]

  • Instrumentation: The data should be acquired on a Fourier transform NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for better resolution.[3]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the free induction decay (FID) with an exponential window function to improve the signal-to-noise ratio, followed by a Fourier transform.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.[4]

    • Typical parameters include a 45-degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and broadband proton decoupling.

2. Mass Spectrometry (MS)

  • Sample Introduction: For a volatile liquid like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is suitable.[5]

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate fragment ions, which are crucial for structural elucidation.[5] Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) could be used to enhance the molecular ion peak.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).[6]

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is expected to be a liquid at room temperature, a "neat" spectrum can be obtained by placing a drop of the pure liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[7][8]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.[9]

  • Data Acquisition:

    • First, a background spectrum of the empty salt plates is recorded.[10]

    • The sample is then placed in the instrument, and the sample spectrum is acquired.[10]

    • The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the compound.[10] The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Confirmation start Synthesized this compound nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir nmr_data Chemical Shifts (δ) Coupling Constants (J) Integration nmr->nmr_data ms_data Molecular Weight (M⁺) Fragmentation Pattern ms->ms_data ir_data Functional Groups (Vibrational Modes) ir->ir_data elucidation Structure Elucidation of This compound nmr_data->elucidation ms_data->elucidation ir_data->elucidation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-pentyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of 5-pentyl-1,3-thiazole

This compound belongs to the thiazole family, a class of sulfur- and nitrogen-containing five-membered aromatic heterocycles. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in a variety of biological interactions. The pentyl substituent at the 5-position imparts lipophilicity to the molecule, which can influence its pharmacokinetic and pharmacodynamic properties.

Synthetic Pathway: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for the synthesis of 5-substituted-1,3-thiazoles is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of this compound, the required precursors are 1-bromo-2-heptanone and thioformamide.

Hantzsch_Synthesis cluster_start Starting Materials 2-Heptanone 2-Heptanone 1-Bromo-2-heptanone 1-Bromo-2-heptanone 2-Heptanone->1-Bromo-2-heptanone Bromination Br2_or_NBS Br₂ or NBS This compound This compound 1-Bromo-2-heptanone->this compound Hantzsch Condensation Thioformamide Thioformamide Thioformamide->this compound

Figure 1: Synthetic overview for this compound.
Experimental Protocol: Synthesis of 1-Bromo-2-heptanone

The α-bromination of ketones is a standard transformation in organic synthesis. Below is a plausible experimental protocol for the synthesis of 1-bromo-2-heptanone from 2-heptanone.

Materials:

  • 2-Heptanone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (catalyst)

  • Ionic Liquid (e.g., [bmim]PF₆) or Dichloromethane

  • Diethyl ether

  • Saturated aqueous Na₂SO₃ solution

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of 2-heptanone (1 equivalent) in the chosen solvent (ionic liquid or dichloromethane), add a catalytic amount of p-toluenesulfonic acid (0.2 equivalents).

  • Add N-Bromosuccinimide (1.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for approximately 9 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with diethyl ether.

  • Wash the combined organic extracts with a saturated aqueous solution of Na₂SO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford crude 1-bromo-2-heptanone.

  • Purify the crude product by vacuum distillation.

Experimental Protocol: Synthesis of this compound

The Hantzsch condensation of 1-bromo-2-heptanone with thioformamide yields the target compound.

Materials:

  • 1-Bromo-2-heptanone

  • Thioformamide

  • Potassium carbonate

  • Ethanol or Methanol

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-2-heptanone (1 equivalent) and thioformamide (1.2 equivalents) in ethanol or methanol.

  • Add potassium carbonate (1.1 equivalents) to the mixture.

  • Reflux the reaction mixture for 3-5 hours, monitoring its progress by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by distillation.

Quantitative Data Summary

As no specific literature detailing the synthesis of this compound was identified, the following table presents expected and typical data based on analogous Hantzsch thiazole syntheses. Actual yields and physical properties will be dependent on the specific reaction conditions and purification efficacy.

Parameter1-Bromo-2-heptanoneThis compound
Molecular Formula C₇H₁₃BrOC₈H₁₃NS
Molecular Weight 193.08 g/mol 155.26 g/mol
Appearance Colorless to pale yellow liquidPale yellow liquid
Boiling Point Data not availableEstimated: 220-240 °C at 760 mmHg
Yield Typically 70-90%Typically 60-85%

Characterization Data

The structural confirmation of this compound would be achieved through standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected proton NMR spectrum of this compound would exhibit characteristic signals for the thiazole ring protons and the pentyl chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6s1HH-2 (thiazole ring)
~7.5s1HH-4 (thiazole ring)
~2.8t2H-CH₂- (alpha to thiazole)
~1.7quintet2H-CH₂- (beta to thiazole)
~1.3m4H-CH₂-CH₂-
~0.9t3H-CH₃

¹³C NMR (Carbon NMR): The carbon NMR spectrum would show distinct signals for the aromatic thiazole carbons and the aliphatic pentyl carbons.

Chemical Shift (δ, ppm)Assignment
~150C-2 (thiazole ring)
~148C-4 (thiazole ring)
~130C-5 (thiazole ring)
~31-CH₂- (alpha to thiazole)
~30-CH₂-
~29-CH₂-
~22-CH₂-
~14-CH₃
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 155. Common fragmentation patterns for alkylthiazoles include cleavage of the alkyl chain.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 1-Bromo-2-heptanone + Thioformamide + K₂CO₃ in Ethanol Reflux Reflux (3-5 h) Reactants->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Extraction Diethyl Ether Extraction Evaporation->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentration Drying->Concentration Purification_Method Column Chromatography or Distillation Concentration->Purification_Method Final_Product Pure this compound Purification_Method->Final_Product

Figure 2: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways for this compound. As a small, substituted heterocyclic molecule, its biological effects would need to be determined through in vitro and in vivo screening assays. Thiazole derivatives are known to interact with a wide range of biological targets, and the introduction of a pentyl group could modulate these interactions. Further research is required to elucidate any potential therapeutic applications.

Conclusion

This technical guide provides a comprehensive, albeit constructed, pathway for the synthesis and characterization of this compound based on the well-established Hantzsch thiazole synthesis. The detailed protocols for the preparation of the necessary starting materials and the final product, along with the expected analytical data, should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The lack of specific literature on this compound highlights an opportunity for further investigation into its synthesis, properties, and potential biological activities.

The Biological Landscape of 5-Pentyl-1,3-Thiazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. While extensive research has focused on various substitutions on the thiazole ring, the specific biological activities of derivatives bearing a 5-pentyl group have been a more niche area of investigation. This technical guide provides a comprehensive overview of the available scientific information on the biological activities of 5-pentyl-1,3-thiazole derivatives, summarizing key findings, experimental methodologies, and potential therapeutic applications.

Antimicrobial and Antifungal Potential

Thiazole derivatives are well-established as a class of compounds with significant antimicrobial properties.[1][2] While specific data on 5-pentyl substituted thiazoles is limited, the structure-activity relationship (SAR) of 5-alkylthiazole derivatives suggests that the lipophilicity conferred by the alkyl chain can influence antimicrobial efficacy.

One area of investigation for thiazole derivatives has been their potential as antimicrobial agents.[2][3] For instance, certain 2-amino-5-alkylidene-thiazol-4-ones have demonstrated activity against various bacterial strains.[3] Although a pentyl group at the 5-position is not explicitly detailed in many publicly available studies, the general findings for 5-alkyl substituted thiazoles indicate that modifications at this position can modulate the antibacterial and antifungal spectrum.

Table 1: Summary of Antimicrobial Activity Data for Representative Thiazole Derivatives (Illustrative)

Compound ClassTest OrganismActivity MetricValueReference
2-Amino-5-alkylidene-thiazol-4-onesPseudomonas aeruginosaMICVaries with substitution[3]
5-HetarylthiazolesStreptococcus pneumoniaeMIC0.03–0.06 µg/mL[1]
5-HetarylthiazolesAspergillus fumigatusMICVaries with substitution[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

A standard method to assess the antimicrobial activity of compounds like thiazole derivatives is the broth microdilution assay. This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare stock solution of this compound derivative in DMSO Serial_Dilution Perform serial dilutions in microtiter plate Compound_Prep->Serial_Dilution Dilution Series Inoculation Inoculate wells with microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized bacterial/fungal inoculum Inoculum_Prep->Inoculation Incubate Incubate at optimal temperature and time Inoculation->Incubate Visual_Inspection Visually inspect for turbidity (growth) Incubate->Visual_Inspection MIC_Determination Determine MIC as lowest concentration with no growth Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer and Cytotoxic Activities

The thiazole moiety is a recognized pharmacophore in the design of anticancer agents.[4][5][6][7] Research has explored the cytotoxicity of various thiazole derivatives against a range of cancer cell lines. While specific studies focusing on this compound derivatives are not prominent in the literature, the general class of 5-substituted thiazoles has been investigated. For example, studies on N-acylated 2-amino-5-benzyl-1,3-thiazoles have demonstrated cytotoxic effects on leukemia cell lines.[4] The substitution at the 5-position plays a crucial role in the molecule's interaction with biological targets.

Table 2: Summary of Cytotoxicity Data for Representative Thiazole Derivatives (Illustrative)

Compound ClassCell LineActivity MetricValueReference
N-acylated 2-amino-5-benzyl-1,3-thiazolesK562 (myeloid leukemia)IC50Varies with substitution[4]
Phthalimide-thiazole derivativesVarious cancer cell linesIC50Varies with substitution[6]
5-Aryl-1,3,4-thiadiazole-based thiazolesMCF-7 (breast cancer)IC503.77–24.79 µg/mL[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Signaling Pathway in MTT Assay

MTT_Pathway MTT MTT (Yellow Tetrazolium Salt) Viable_Cells Viable Cells (Mitochondrial Reductase) MTT->Viable_Cells Formazan Formazan (Purple) Viable_Cells->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Colorimetric_Measurement Colorimetric Measurement (OD at ~570 nm) Solubilization->Colorimetric_Measurement

Caption: Simplified pathway of the MTT assay for cell viability.

Enzyme Inhibition

Thiazole-containing compounds have been investigated as inhibitors of various enzymes, playing roles in different disease pathways.[8][9] The structure-activity relationship of 1,3-thiazole derivatives as cholinesterase inhibitors has been a subject of study, indicating the potential for this scaffold in neurodegenerative disease research.[8] While specific data for 5-pentyl derivatives is scarce, the general principle of designing thiazole-based enzyme inhibitors often involves modifying substituents at various positions to achieve desired potency and selectivity.

Conclusion and Future Directions

The biological activity of this compound derivatives remains a relatively underexplored area within the broader field of thiazole medicinal chemistry. While the general pharmacological profile of thiazoles suggests potential for antimicrobial, anticancer, and enzyme inhibitory activities, there is a clear need for specific studies focusing on the 5-pentyl substitution. Future research should aim to synthesize and screen a library of this compound derivatives against a diverse panel of biological targets. Such studies would be instrumental in elucidating the specific structure-activity relationships and unlocking the therapeutic potential of this particular subclass of thiazole compounds. The detailed experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to embark on such investigations.

References

5-Pentyl-1,3-thiazole: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of 5-pentyl-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data specific to this molecule, this document synthesizes information on the synthesis, spectroscopic properties, and biological activities of closely related 5-alkyl-1,3-thiazole derivatives. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel thiazole-based therapeutic agents. This guide outlines established synthetic protocols, presents expected analytical data, and discusses potential biological applications based on structure-activity relationships within the 5-alkyl-1,3-thiazole class.

Introduction

The 1,3-thiazole ring is a fundamental scaffold in numerous biologically active compounds, including a variety of natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][4][5] The substitution pattern on the thiazole ring plays a crucial role in modulating the biological efficacy and pharmacokinetic properties of these compounds. The 5-position of the thiazole ring is a key site for substitution, and the introduction of alkyl chains, such as a pentyl group, can significantly influence the lipophilicity and, consequently, the biological activity of the molecule. This guide focuses on this compound, providing a detailed overview of its synthesis, characterization, and potential therapeutic applications based on data from analogous compounds.

Synthesis of this compound

The most common and versatile method for the synthesis of 1,3-thiazoles is the Hantzsch thiazole synthesis.[6][7][8] This method involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. For the synthesis of this compound, a plausible approach would involve the reaction of a 1-halo-2-heptanone with formamide.

General Experimental Protocol: Hantzsch Thiazole Synthesis

The following is a generalized experimental protocol for the synthesis of a 5-alkyl-1,3-thiazole, which can be adapted for this compound.

Materials:

  • 1-Bromo-2-heptanone (or 1-chloro-2-heptanone)

  • Thioformamide

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other mild base)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • A solution of 1-bromo-2-heptanone (1.0 eq) in ethanol is prepared in a round-bottom flask.

  • Thioformamide (1.1 eq) is added to the solution, and the mixture is stirred at room temperature.

  • The reaction mixture is then heated to reflux for a specified period (typically 2-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is redissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction.

  • The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Synthesis Workflow Diagram

Hantzsch_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start reactants Mix 1-Bromo-2-heptanone and Thioformamide in Ethanol start->reactants reflux Reflux Reaction Mixture reactants->reflux cool Cool to Room Temperature reflux->cool evaporate Solvent Evaporation cool->evaporate dissolve Redissolve in Diethyl Ether evaporate->dissolve wash_bicarb Wash with NaHCO3 (aq) dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry filter Filter dry->filter evaporate2 Solvent Evaporation filter->evaporate2 chromatography Column Chromatography evaporate2->chromatography product Pure this compound chromatography->product Apoptosis_Pathway Thiazole Thiazole Derivative Cell Cancer Cell Thiazole->Cell Enters Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-Pentyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-pentyl-1,3-thiazole. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on closely related 5-alkyl-1,3-thiazoles to offer valuable insights for researchers. It covers synthetic methodologies, spectroscopic profiles, and potential biological activities, serving as a foundational resource for further investigation and application in drug discovery and development.

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The substitution pattern on the thiazole ring plays a crucial role in modulating its physicochemical properties and pharmacological effects. This guide focuses on this compound, a derivative with a lipophilic alkyl chain at the C5 position, which is anticipated to influence its membrane permeability and interaction with biological targets.

Physical and Chemical Properties

Table 1: Estimated Physical and Chemical Properties of this compound

PropertyEstimated ValueNotes
Molecular Formula C₈H₁₃NS-
Molecular Weight 155.26 g/mol -
Appearance Pale yellow liquidBased on the appearance of thiazole and its simple alkyl derivatives.[5]
Boiling Point ~200-220 °CEstimated based on the boiling points of other alkyl-substituted thiazoles. The boiling point increases with the length of the alkyl chain.
Density ~1.0 g/mLEstimated to be slightly less than the density of thiazole (1.2 g/mL) due to the less dense pentyl group.[6]
Solubility Soluble in organic solvents (e.g., ethanol, ether, chloroform). Sparingly soluble in water.The pentyl group increases lipophilicity, reducing water solubility compared to unsubstituted thiazole.

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[7] For the synthesis of this compound, a suitable α-haloketone bearing a pentyl group at the α-position would be required.

General Procedure:

  • Preparation of the α-haloketone: An appropriate ketone (e.g., 2-heptanone) is halogenated at the α-position using a suitable halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride).

  • Reaction with Thioformamide: The resulting α-haloketone is then reacted with thioformamide in a suitable solvent, such as ethanol or a mixture of ethanol and water.[8]

  • Cyclization: The reaction mixture is typically heated to facilitate the cyclization and formation of the thiazole ring.[8]

  • Work-up and Purification: The reaction is worked up by neutralizing the mixture and extracting the product with an organic solvent. Purification is typically achieved by distillation or column chromatography.

Hantzsch_Synthesis alpha_haloketone α-Halo-2-heptanone intermediate Thioamido-ketone Intermediate alpha_haloketone->intermediate Nucleophilic Attack thioformamide Thioformamide thioformamide->intermediate thiazole This compound intermediate->thiazole Cyclization & Dehydration

Hantzsch synthesis workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. The expected spectral data are extrapolated from known data for similar 5-alkyl-1,3-thiazoles.

3.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the thiazole ring protons and the pentyl chain.

Table 2: Predicted 1H NMR Chemical Shifts (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-2 (thiazole)~8.6 - 8.8s
H-4 (thiazole)~7.2 - 7.4s
α-CH₂ (pentyl)~2.8 - 3.0t
β,γ,δ-CH₂ (pentyl)~1.2 - 1.8m
ω-CH₃ (pentyl)~0.9t

3.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted 13C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (thiazole)~150 - 155
C-4 (thiazole)~140 - 145
C-5 (thiazole)~130 - 135
α-C (pentyl)~30 - 35
β,γ,δ-C (pentyl)~22 - 32
ω-C (pentyl)~14

3.2.3. Mass Spectrometry

Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 155). The fragmentation pattern would likely involve cleavage of the pentyl chain and fragmentation of the thiazole ring.[1][9]

Mass_Fragmentation M [C₈H₁₃NS]⁺˙ (m/z 155) M_minus_C4H9 [M - C₄H₉]⁺ (m/z 98) M->M_minus_C4H9 Loss of butyl radical M_minus_C5H11 [M - C₅H₁₁]⁺ (m/z 84) M->M_minus_C5H11 Loss of pentyl radical Thiazole_fragment Thiazole ring fragments M->Thiazole_fragment Ring fragmentation

Predicted mass fragmentation pathway of this compound.

3.2.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H bonds of the alkyl chain and the thiazole ring, as well as C=N and C-S stretching vibrations.

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)
C-H stretch (alkyl)2850-2960
C-H stretch (aromatic)~3100
C=N stretch (thiazole)~1600-1650
C=C stretch (thiazole)~1400-1500
C-S stretch (thiazole)~600-800

Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the broader class of thiazole derivatives is known for a wide range of pharmacological activities. The presence of a long-chain alkyl group at the C5 position may enhance its interaction with lipophilic binding sites in biological targets.

Thiazole derivatives have been reported to exhibit activities such as:

  • Antimicrobial and Antifungal Activity: Many thiazole-containing compounds show potent activity against various bacterial and fungal strains.[4][10]

  • Anti-inflammatory Activity: Some thiazole derivatives act as anti-inflammatory agents.[3]

  • Anticancer Activity: The thiazole scaffold is present in several anticancer drugs and experimental agents.[4]

The precise mechanism of action and the signaling pathways involved are highly dependent on the overall structure of the molecule. For long-chain alkylthiazoles, potential mechanisms could involve disruption of cellular membranes or interaction with hydrophobic pockets of enzymes or receptors. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Biological_Activity cluster_thiazole This compound cluster_activities Potential Biological Activities Thiazole This compound Antimicrobial Antimicrobial Thiazole->Antimicrobial Antiinflammatory Anti-inflammatory Thiazole->Antiinflammatory Anticancer Anticancer Thiazole->Anticancer

Potential biological activities of this compound.

Conclusion

This compound represents an intriguing molecule for further investigation in the field of medicinal chemistry. This technical guide provides a foundational understanding of its likely physical and chemical properties, a viable synthetic route, and expected spectroscopic characteristics based on data from analogous compounds. The predicted lipophilicity conferred by the pentyl group suggests that this compound may possess interesting biological activities. Future experimental work is necessary to validate these predictions and to fully explore the therapeutic potential of this compound and its derivatives.

References

5-Pentyl-1,3-Thiazole: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 96693-93-5 Molecular Formula: C₈H₁₃NS

This technical guide provides a comprehensive overview of 5-pentyl-1,3-thiazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this document focuses on its fundamental properties, a plausible synthetic route based on established methodologies for analogous 5-alkyl-1,3-thiazoles, and potential areas of biological investigation by drawing parallels with related thiazole derivatives.

Chemical and Physical Properties

While specific, experimentally determined data for this compound is not extensively documented, its properties can be predicted based on its structure. A summary of its basic molecular information is provided in Table 1.

PropertyValue
CAS Number 96693-93-5
Molecular Formula C₈H₁₃NS
Molecular Weight 155.26 g/mol
IUPAC Name This compound
SMILES CCCCCc1cncs1
InChI Key InChI=1S/C8H13NS/c1-2-3-4-6-8-7-10-5-9-8/h5,7H,2-4,6H2,1H3

Table 1: Physicochemical Properties of this compound

Synthesis Methodology

A common and effective method for the synthesis of 5-substituted-1,3-thiazoles is through the Hantzsch thiazole synthesis or variations thereof. A plausible experimental protocol for the synthesis of this compound is outlined below. This protocol is a generalized procedure and would require optimization for specific laboratory conditions.

Proposed Synthesis of this compound

A potential synthetic route to this compound involves the reaction of a 2-haloketone with a thioamide. For the synthesis of the target compound, 1-bromo-2-heptanone would be a suitable starting material, reacting with formamide in the presence of a sulfur source like phosphorus pentasulfide, or directly with thioformamide.

Experimental Protocol:

  • Preparation of Thioformamide: Thioformamide can be prepared by reacting formamide with phosphorus pentasulfide (P₄S₁₀). The reaction is typically carried out in an inert solvent such as pyridine or dioxane at elevated temperatures. The product is then isolated by distillation under reduced pressure.

  • Cyclization Reaction (Hantzsch Synthesis):

    • To a solution of 1-bromo-2-heptanone (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add thioformamide (1.1 equivalents).

    • The reaction mixture is heated to reflux for several hours (typically 4-8 hours) and monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is then neutralized with a weak base, such as a saturated sodium bicarbonate solution.

    • The crude product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude this compound is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_purification Purification & Analysis 1-bromo-2-heptanone 1-bromo-2-heptanone Cyclization Cyclization 1-bromo-2-heptanone->Cyclization Thioformamide Thioformamide Thioformamide->Cyclization Workup Workup Cyclization->Workup Column_Chromatography Column_Chromatography Workup->Column_Chromatography Characterization Characterization Column_Chromatography->Characterization This compound This compound Characterization->this compound Hypothetical_Signaling_Pathway This compound This compound Cell_Membrane Cell_Membrane This compound->Cell_Membrane Penetration Target_Enzyme Target_Enzyme This compound->Target_Enzyme Inhibition Product Product Target_Enzyme->Product Conversion Substrate Substrate Substrate->Target_Enzyme Binding Cellular_Response Cellular_Response Product->Cellular_Response Downstream Signaling

Potential Therapeutic Applications of 5-Pentyl-1,3-thiazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[1][2] While the therapeutic potential of many substituted thiazoles has been extensively explored, 5-pentyl-1,3-thiazole (CAS No. 96693-93-5) remains a relatively under-investigated molecule.[3] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic applications of this compound. By extrapolating from the known biological activities of structurally related 5-alkyl and other substituted thiazoles, this document will outline promising avenues for future research and development.

This guide will delve into potential applications in oncology, infectious diseases, inflammation, and neurology. It will also provide detailed experimental methodologies for key assays, summarize quantitative data in structured tables, and present signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible synthetic route would involve the reaction of a 1-halo-2-heptanone with formamide.

Potential Therapeutic Applications

Based on the extensive literature on thiazole derivatives, this compound holds potential in several therapeutic areas. The lipophilic nature of the pentyl group at the C5 position may influence the compound's pharmacokinetic profile and its interaction with biological targets.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents, with several compounds entering clinical trials.[4][5] The proposed mechanisms of action are diverse and include the inhibition of key kinases, disruption of mitochondrial function, and induction of apoptosis.[1][6]

Structure-Activity Relationship (SAR) Insights: Structure-activity relationship studies of various thiazole derivatives have shown that the nature of the substituent at the C5 position can significantly impact anticancer activity.[1] While direct data for a pentyl group is limited, studies on other 5-substituted thiazoles suggest that a moderately sized lipophilic group can be beneficial for activity against certain cancer cell lines.[7] The pentyl group may enhance membrane permeability, leading to increased intracellular concentrations.

Potential Molecular Targets: Based on the activities of other thiazole-containing anticancer agents, potential molecular targets for this compound could include:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and others involved in tumor angiogenesis and proliferation.[1]

  • Apoptotic Pathways: Induction of apoptosis through modulation of Bcl-2 family proteins or activation of caspases.[1][6]

Experimental Protocols:

  • MTT Assay for Cytotoxicity:

    • Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value.

  • Caspase-3 Activity Assay:

    • Treat cancer cells with this compound at its IC50 concentration for 24 hours.

    • Lyse the cells and collect the protein extract.

    • Incubate the lysate with a caspase-3 specific substrate (e.g., Ac-DEVD-pNA).

    • Measure the release of p-nitroaniline (pNA) by reading the absorbance at 405 nm.

    • Quantify the caspase-3 activity relative to an untreated control.

Quantitative Data from Related Compounds:

CompoundCancer Cell LineIC50 (µM)Reference
2-amino-4-(4-methoxyphenyl)-5-(4-methylphenyl)thiazoleMCF-71.61[6]
2-amino-4-(4-chlorophenyl)-5-(4-methylphenyl)thiazoleHepG-21.98[6]
Thiazole Derivative 11c HCT-1163.4[4]
Thiazole Derivative 6g HepG-24.1[4]

Signaling Pathway Diagram:

anticancer_pathway This compound This compound RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) This compound->RTK Inhibition Mitochondrion Mitochondrion This compound->Mitochondrion Disruption PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Proliferation mTOR->Proliferation Activation Caspase9 Caspase-9 Mitochondrion->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase3->Apoptosis Execution

Caption: Potential anticancer signaling pathways modulated by this compound.

Antimicrobial Activity

The thiazole nucleus is a key component of many antimicrobial agents, including some penicillin derivatives.[8][9][10] Thiazole-containing compounds have demonstrated broad-spectrum activity against various bacteria and fungi.[8][9][10]

Structure-Activity Relationship (SAR) Insights: In the context of antimicrobial activity, the lipophilicity of substituents on the thiazole ring can play a crucial role in their ability to penetrate microbial cell walls.[11] A pentyl group at the C5 position could enhance the compound's interaction with the lipid bilayers of bacterial membranes, potentially leading to increased efficacy.

Potential Mechanisms of Action:

  • Inhibition of essential enzymes: Targeting enzymes involved in microbial metabolism or cell wall synthesis.[11]

  • Disruption of cell membrane integrity: The lipophilic pentyl group may facilitate insertion into the microbial membrane, leading to leakage of cellular contents.

Experimental Protocols:

  • Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

    • Prepare a twofold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data from Related Compounds:

CompoundMicroorganismMIC (µg/mL)Reference
Thiazole Derivative 7 Streptococcus pneumoniae0.03-0.06[12]
Thiazole Derivative 24 Streptococcus pneumoniae0.03-0.06[12]
Thiazole Derivative 4 Aspergillus fumigatus< Amphotericin B[12]
Thiazole Derivative 22 Aspergillus fumigatus< Amphotericin B[12]

Experimental Workflow Diagram:

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial Dilution of This compound Incubation Inoculation and Incubation (24-48h) Compound_Dilution->Incubation Microbe_Inoculum Standardized Microbial Inoculum Preparation Microbe_Inoculum->Incubation MIC_Determination Visual Inspection for MIC Determination Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Certain thiazole derivatives have been reported to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13][14]

Structure-Activity Relationship (SAR) Insights: The anti-inflammatory activity of thiazole derivatives is often influenced by the substituents on the ring.[13] A lipophilic group like pentyl at the C5 position might enhance binding to the active sites of inflammatory enzymes.

Potential Mechanisms of Action:

  • Inhibition of COX-1 and COX-2: Reducing the production of prostaglandins.

  • Inhibition of 5-LOX: Decreasing the synthesis of leukotrienes.

  • Modulation of pro-inflammatory cytokines: Such as TNF-α and IL-6.[14]

Experimental Protocols:

  • In Vitro COX/LOX Inhibition Assay:

    • Use commercially available enzyme-based assay kits for COX-1, COX-2, and 5-LOX.

    • Incubate the respective enzyme with its substrate (e.g., arachidonic acid) in the presence of varying concentrations of this compound.

    • Measure the product formation (e.g., PGE2 for COX, LTB4 for LOX) using ELISA or other detection methods.

    • Calculate the IC50 values for each enzyme.

Logical Relationship Diagram:

anti_inflammatory_logic Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX COX-1/COX-2 Arachidonic Acid->COX LOX 5-LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX Inhibition This compound->LOX Inhibition

Caption: Mechanism of anti-inflammatory action of this compound.

Neuroprotective Effects

Recent studies have highlighted the potential of thiazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[15][16][17] Their mechanisms of action often involve antioxidant effects and modulation of key signaling pathways in the central nervous system.[15][18]

Structure-Activity Relationship (SAR) Insights: The ability of a compound to cross the blood-brain barrier (BBB) is critical for its neuroprotective activity. The lipophilicity imparted by the pentyl group could potentially enhance the BBB permeability of this compound.

Potential Mechanisms of Action:

  • Antioxidant activity: Scavenging reactive oxygen species (ROS) and reducing oxidative stress in neuronal cells.[15]

  • Modulation of neurotransmitter receptors: For instance, acting as an antagonist at AMPA receptors to prevent excitotoxicity.[18]

  • Inhibition of enzymes involved in neurodegeneration: Such as monoamine oxidase (MAO) or beta-secretase (BACE1).[16]

Experimental Protocols:

  • In Vitro Neuroprotection Assay:

    • Culture neuronal cells (e.g., SH-SY5Y) and pre-treat with various concentrations of this compound for 24 hours.

    • Induce neuronal damage by exposing the cells to a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's model, or glutamate for an excitotoxicity model).

    • Assess cell viability using the MTT assay.

    • Measure markers of oxidative stress (e.g., ROS levels using DCFDA) or apoptosis (e.g., caspase-3 activity).

Conclusion and Future Directions

While direct experimental evidence for the therapeutic applications of this compound is currently lacking, the extensive body of research on structurally related thiazole derivatives provides a strong rationale for its investigation. The presence of a C5-pentyl group suggests potentially favorable pharmacokinetic properties, such as enhanced membrane permeability and blood-brain barrier penetration.

Future research should focus on the synthesis and systematic biological evaluation of this compound in the therapeutic areas outlined in this guide. Initial in vitro screening for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities will be crucial to identify the most promising avenues for further development. Subsequent lead optimization studies could then explore modifications to the thiazole scaffold to enhance potency and selectivity. The information and protocols provided in this technical guide offer a solid foundation for initiating such research endeavors.

References

Navigating the Mechanistic Landscape of Thiazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the broader class of 1,3-thiazole derivatives, as a comprehensive search of scientific literature revealed a lack of specific studies on the mechanism of action of 5-pentyl-1,3-thiazole. The information presented herein is based on published research on various substituted thiazole compounds and is intended to provide a foundational understanding of their potential biological activities and mechanisms for researchers, scientists, and drug development professionals.

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives have been shown to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[3][4] This guide summarizes key findings on the mechanisms of action of various thiazole derivatives, providing insights into their therapeutic potential.

Diverse Biological Activities of Thiazole Derivatives

The versatility of the thiazole scaffold allows for substitutions at various positions, leading to a broad spectrum of biological activities. Researchers have extensively explored these derivatives for their therapeutic applications.

Anticancer Activity

A significant area of investigation for thiazole derivatives is oncology. Studies have demonstrated their efficacy against various cancer cell lines. The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. For instance, certain thiazole derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both crucial regulators of cell metabolism and growth.[5][6] Others have been shown to target vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.

Antimicrobial Activity

The thiazole moiety is a core component of several antimicrobial agents.[7] Derivatives of 1,3-thiazole have demonstrated broad-spectrum activity against various bacterial and fungal strains.[8] The mechanism of their antimicrobial action can vary, with some compounds inhibiting essential enzymes in microbial metabolic pathways.

Other Pharmacological Activities

Beyond cancer and microbial infections, thiazole derivatives have been investigated for a range of other therapeutic applications. These include roles as anti-inflammatory agents, anticonvulsants, and inhibitors of various other enzymes. The specific substitutions on the thiazole ring play a crucial role in determining the compound's biological target and therapeutic effect.

Key Signaling Pathways Modulated by Thiazole Derivatives

Research into the mechanism of action of bioactive thiazole derivatives has identified several key signaling pathways that are frequently modulated by these compounds.

PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Several studies have reported the development of thiazole derivatives as dual inhibitors of PI3K and mTOR.[5][6] By targeting both kinases, these compounds can effectively shut down this pro-survival pathway, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K_mTOR_Pathway Simplified PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiazole Thiazole Derivative (Inhibitor) Thiazole->PI3K Thiazole->mTORC1

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition by certain thiazole derivatives.

Experimental Protocols for Mechanism of Action Studies

Elucidating the mechanism of action of a compound requires a series of well-designed experiments. The following are generalized protocols for key assays used in the study of thiazole derivatives.

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase, such as PI3K or VEGFR-2.

General Procedure:

  • Reagents and Materials: Recombinant human kinase, substrate (e.g., a peptide or protein), ATP, assay buffer, test compound (thiazole derivative), and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection kit).

  • Assay Protocol:

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified using the detection reagent.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the test compound. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by fitting the dose-response data to a suitable equation.

Kinase_Inhibition_Workflow General Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer - Test Compound Plate Dispense Kinase, Substrate, and Test Compound into Microplate Reagents->Plate Initiate Initiate Reaction with ATP Plate->Initiate Incubate Incubate at Specific Temperature Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Quantify Phosphorylation or ATP Depletion Stop->Detect Analyze Calculate % Inhibition and IC50 Value Detect->Analyze

Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in cancer research to assess the effect of a compound on cell proliferation and survival.

General Procedure (MTT Assay):

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thiazole derivative and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Quantitative Data Summary

The following table summarizes the biological activities of various thiazole derivatives as reported in the literature. It is important to note that these are examples, and the activity is highly dependent on the specific substitutions on the thiazole ring.

Compound ClassTarget/ActivityExample IC50 ValuesCell Lines/Organisms
Thiazole Derivatives PI3Kα/mTOR InhibitionPI3Kα: ~0.086 µM; mTOR: ~0.221 µM[5]Leukemia HL-60(TB)[6]
Thiazole Derivatives VEGFR-2 Inhibition~0.093 µMMCF-7, MDA-MB-231
Thiazole Derivatives Anticancer (Cytotoxicity)Varies widely based on structureVarious cancer cell lines
Thiazole Derivatives AntimicrobialMIC values varyGram-positive and Gram-negative bacteria, Fungi
Thiazole Derivatives AnticonvulsantED50 < 20 mg/kgIn vivo models

Note: IC50 and MIC values are highly dependent on the specific compound and experimental conditions. The values presented are illustrative examples from the literature on various thiazole derivatives.

Conclusion

The 1,3-thiazole scaffold remains a highly privileged structure in the development of new therapeutic agents. While specific data on this compound is not currently available, the extensive research on other thiazole derivatives provides a strong foundation for understanding its potential biological activities. The ability of substituted thiazoles to potently and selectively modulate key biological targets, such as kinases, highlights their promise in drug discovery. Further investigation into the synthesis and biological evaluation of a wider range of 5-alkyl-1,3-thiazole derivatives could uncover novel therapeutic agents with unique mechanisms of action. Researchers are encouraged to utilize the generalized protocols and pathway information presented in this guide as a starting point for their investigations into this versatile class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 5-Pentyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 5-pentyl-1,3-thiazole in various sample matrices. The protocols focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are common techniques for the analysis of volatile and semi-volatile organic compounds.

Introduction

This compound is a heterocyclic compound containing a thiazole ring substituted with a pentyl group. Thiazole derivatives are of significant interest in pharmaceutical and fragrance industries due to their diverse biological activities and sensory properties. Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in research and quality control settings. This document outlines detailed protocols for its analysis using GC-MS and HPLC.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing and optimizing analytical methods.

PropertyValueSource
Molecular FormulaC₈H₁₃NSChemSpider
Molecular Weight155.26 g/mol ChemSpider
Boiling Point227.8 °C (Predicted)ChemSpider
LogP3.1 (Predicted)ChemSpider
SolubilitySoluble in organic solvents like methanol, ethanol, dichloromethane.General Knowledge

Analytical Methods

The primary methods for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and High-Performance Liquid Chromatography (HPLC) for less volatile or thermally labile samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[1]

1. Sample Preparation: The choice of sample preparation method depends on the sample matrix.

  • Liquid Samples (e.g., solutions, oils):

    • Dilute the sample in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane to a concentration of approximately 1-10 µg/mL.[2]

    • If the sample contains particulate matter, filter it through a 0.45 µm syringe filter.[3]

    • Transfer the filtered solution to a 2 mL GC vial.

  • Solid Samples (e.g., powders, tissues):

    • Homogenize the solid sample.

    • Perform a solvent extraction by adding a suitable organic solvent (e.g., methanol, dichloromethane) to the homogenized sample.

    • Vortex or sonicate the mixture for 15-30 minutes to ensure efficient extraction.

    • Centrifuge the sample to pellet the solid material.[3]

    • Carefully transfer the supernatant to a clean vial.

    • If necessary, concentrate the extract under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for GC-MS analysis.

    • Filter the final extract through a 0.45 µm syringe filter into a GC vial.

  • Headspace Analysis for Volatile Samples:

    • Place a known amount of the liquid or solid sample into a headspace vial and seal it.

    • Incubate the vial at a controlled temperature (e.g., 60-80 °C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.[1]

    • Use a gas-tight syringe or an automated headspace sampler to inject a portion of the headspace gas into the GC-MS.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless or Split (e.g., 10:1)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 60 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

3. Data Analysis:

  • Qualitative Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a reference standard. The expected mass spectrum would show a molecular ion peak (M⁺) at m/z 155 and characteristic fragment ions.

  • Quantitative Analysis: Create a calibration curve using standard solutions of this compound of known concentrations. Quantify the analyte in samples by comparing its peak area to the calibration curve.

The following table presents example validation parameters for a hypothetical GC-MS method for this compound, based on typical performance for similar analytes.

ParameterResult
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 10%
Accuracy (Recovery %)90 - 110%
High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile or thermally unstable thiazole derivatives.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Transfer the filtered solution to an HPLC vial.

2. HPLC Instrumentation and Parameters:

ParameterRecommended Setting
HPLC System
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseIsocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detector
TypeUV-Vis Detector
Wavelength254 nm (or wavelength of maximum absorbance for this compound)

3. Data Analysis:

  • Qualitative Analysis: Identify this compound by comparing its retention time with that of a reference standard.

  • Quantitative Analysis: Prepare a calibration curve from standard solutions of known concentrations. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

The following table provides example validation parameters for a hypothetical HPLC method for this compound, based on typical performance for similar analytes.[4]

ParameterResult
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.1 µg/mL[4]
Limit of Quantification (LOQ)0.3 µg/mL[4]
Precision (%RSD)< 5%[4]
Accuracy (Recovery %)95 - 105%[4]

Visualizations

Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection (Liquid or Solid Matrix) Extraction Solvent Extraction / Headspace Sampling Sample->Extraction Choose appropriate method Filtration Filtration / Centrifugation Extraction->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship of Analytical Method Selection

Method_Selection Analyte This compound Volatility High Volatility? Analyte->Volatility Thermal_Stability Thermally Stable? Volatility->Thermal_Stability No GCMS GC-MS Analysis Volatility->GCMS Yes HPLC HPLC Analysis Thermal_Stability->HPLC No Derivatization Derivatization followed by GC-MS Thermal_Stability->Derivatization Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Notes and Protocols: Synthesis of 5-pentyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-pentyl-1,3-thiazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system.

Overview of the Synthetic Route

The synthesis of this compound is a two-step process. The first step involves the α-bromination of heptanal to produce the key intermediate, 2-bromoheptanal. The second step is the Hantzsch thiazole synthesis, which involves the cyclocondensation of 2-bromoheptanal with thioformamide to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product. Please note that the yield for this compound is an expected value based on similar Hantzsch thiazole syntheses.

CompoundMolecular FormulaMolar Mass ( g/mol )Physical StateExpected Yield (%)
HeptanalC₇H₁₄O114.19Colorless liquid-
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98White solid-
2-BromoheptanalC₇H₁₃BrO193.08Pale yellow oil70-80
ThioformamideCH₃NS61.11Yellow solid-
This compound C₈H₁₃NS 155.26 Pale yellow oil 60-75

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. N-Bromosuccinimide is a lachrymator and should be handled with care. Thioformamide is toxic and should be handled with extreme caution.

Step 1: Synthesis of 2-Bromoheptanal

This protocol describes the α-bromination of heptanal using N-bromosuccinimide (NBS) as the brominating agent.

Materials and Reagents:

  • Heptanal

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Benzoyl peroxide (initiator)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve heptanal (1 equivalent) in anhydrous carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 1-3 hours, which can be monitored by TLC (Thin Layer Chromatography).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate sequentially with saturated aqueous sodium bisulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude 2-bromoheptanal as a pale yellow oil. This intermediate is often used in the next step without further purification.

Step 2: Hantzsch Synthesis of this compound

This protocol details the cyclocondensation reaction between 2-bromoheptanal and thioformamide.

Materials and Reagents:

  • 2-Bromoheptanal (from Step 1)

  • Thioformamide

  • Ethanol (EtOH) or Dimethylformamide (DMF)

  • Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoheptanal (1 equivalent) in ethanol or DMF.

  • Addition of Thioformamide: Add thioformamide (1.2 equivalents) to the solution.

  • Reaction: Add a weak base such as triethylamine or sodium bicarbonate (1.5 equivalents) to the mixture. Heat the reaction to 60-80°C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter it off.

    • If no precipitate forms, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a pale yellow oil.

Expected Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

Technique Expected Data
¹H NMR (CDCl₃)δ (ppm): ~8.7 (s, 1H, H2-thiazole), ~7.5 (s, 1H, H4-thiazole), ~2.8 (t, 2H, -CH₂-), ~1.7 (m, 2H, -CH₂-), ~1.3 (m, 4H, -(CH₂)₂-), ~0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃)δ (ppm): ~152 (C2), ~148 (C4), ~135 (C5), ~31, ~30, ~29, ~22, ~14 (pentyl chain carbons)
Mass Spec. (EI)m/z (%): 155 (M⁺), and fragmentation pattern corresponding to the loss of alkyl fragments.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

experimental_workflow Synthesis of this compound Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Hantzsch Thiazole Synthesis start1 Heptanal + NBS in CCl4 reaction1 Reflux with Benzoyl Peroxide start1->reaction1 workup1 Work-up: Filtration, Washing reaction1->workup1 product1 2-Bromoheptanal workup1->product1 start2 2-Bromoheptanal + Thioformamide in EtOH product1->start2 Intermediate reaction2 Heat with Base (e.g., Et3N) start2->reaction2 workup2 Work-up: Extraction, Washing reaction2->workup2 purification Column Chromatography workup2->purification final_product This compound purification->final_product

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship of Reactants to Product

The following diagram illustrates the relationship between the key reactants and the final product in the Hantzsch thiazole synthesis step.

hantzsch_synthesis Hantzsch Synthesis Reactants and Product reactant1 2-Bromoheptanal (α-Halocarbonyl) product This compound reactant1->product Provides C4, C5, and pentyl group reactant2 Thioformamide (Thioamide) reactant2->product Provides S, C2, and N atoms

Caption: Reactant contributions in the Hantzsch synthesis of this compound.

Applications of 5-Pentyl-1,3-Thiazole in Materials Science: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite the broad interest in thiazole-containing compounds for materials science, specific applications and detailed experimental data for 5-pentyl-1,3-thiazole remain limited in publicly available research. However, by examining studies on related 5-alkyl-thiazole derivatives and the broader class of thiazole-based materials, we can infer potential applications and outline general protocols for their synthesis and characterization. This document provides an overview of the potential uses of this compound in liquid crystals and organic electronics, based on analogous compounds.

Potential Application in Liquid Crystals

Thiazole-containing molecules, particularly those with a linear, rigid core and a flexible alkyl chain, are known to exhibit liquid crystalline properties. The this compound moiety, with its pentyl chain, is a promising candidate for the development of new liquid crystal materials. The thiazole ring provides the necessary rigidity and polarity, while the pentyl group can influence the mesophase behavior and transition temperatures.

General Experimental Protocol for Synthesis of Thiazole-Based Liquid Crystals:

The synthesis of liquid crystals containing a 5-alkyl-1,3-thiazole core typically involves a multi-step process. A general synthetic route is outlined below, based on established methods for similar heterocyclic liquid crystals.[1][3]

Workflow for Synthesis of Thiazole-Based Liquid Crystals

G cluster_synthesis Synthesis of Thiazole Core cluster_modification Molecular Elongation cluster_final Final Product Formation cluster_purification Purification and Characterization Start Starting Materials (e.g., Haloketone, Thioamide) Reaction1 Hantzsch Thiazole Synthesis Start->Reaction1 Intermediate1 5-Alkyl-1,3-Thiazole Derivative Reaction1->Intermediate1 Reaction2 Coupling Reaction (e.g., Suzuki, Sonogashira) Intermediate1->Reaction2 Intermediate2 Extended Thiazole Core Reaction2->Intermediate2 Reaction3 Esterification or Etherification Intermediate2->Reaction3 Final_Product Target Liquid Crystal Molecule Reaction3->Final_Product Purification Column Chromatography Recrystallization Final_Product->Purification Characterization NMR, IR, Mass Spec, DSC, POM Purification->Characterization

Caption: General workflow for synthesizing thiazole-based liquid crystals.

Protocol:

  • Synthesis of the this compound Core: A common method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[4][5] To obtain a 5-pentyl derivative, an appropriate α-haloketone bearing a pentyl group would be required.

  • Elongation of the Molecular Core: To induce liquid crystalline behavior, the thiazole core is typically extended by coupling it with other aromatic rings (e.g., phenyl, biphenyl) using standard cross-coupling reactions like the Suzuki or Sonogashira reaction.

  • Introduction of Terminal Groups: A flexible alkyl or alkoxy chain is often introduced at the terminus of the elongated core via esterification or etherification. This terminal chain is crucial for the formation and stability of the mesophase.

  • Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The structure and purity are confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry). The liquid crystalline properties, including transition temperatures and mesophase identification, are investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[1][3]

Potential Application in Organic Electronics

Thiazole and its derivatives are recognized as important building blocks for organic semiconductors due to their electron-deficient nature, which facilitates electron transport.[6][7] This property makes them suitable for applications in n-channel organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[7][8] The introduction of a pentyl group at the 5-position of the thiazole ring can enhance the solubility of the resulting materials in organic solvents, which is a critical requirement for solution-based processing techniques like printing.[9]

While specific performance data for polymers or small molecules containing this compound is scarce, the general principles of thiazole-based organic electronics suggest that this moiety could be incorporated into conjugated polymers to tune their electronic properties and processability.

General Experimental Protocol for Synthesis of Thiazole-Containing Conjugated Polymers:

The synthesis of conjugated polymers incorporating a 5-alkyl-thiazole unit typically involves metal-catalyzed cross-coupling polymerization reactions.

Workflow for Synthesis of Thiazole-Containing Polymers

G cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Start This compound Reaction1 Halogenation (e.g., Bromination) Start->Reaction1 Monomer Dibromo-5-pentyl-1,3-thiazole Reaction1->Monomer Reaction2 Stille or Suzuki Polymerization Monomer->Reaction2 Comonomer Co-monomer (e.g., Thiophene, Fluorene) Comonomer->Reaction2 Polymer Conjugated Polymer Reaction2->Polymer Purification Soxhlet Extraction Polymer->Purification Analysis GPC, NMR, UV-Vis, CV, TGA Purification->Analysis

Caption: General workflow for synthesizing thiazole-containing polymers.

Protocol:

  • Monomer Synthesis: The this compound ring is first functionalized with reactive groups suitable for polymerization, typically through halogenation (e.g., bromination) at the 2- and 4-positions.

  • Polymerization: The dihalogenated this compound monomer is then copolymerized with a suitable comonomer (e.g., a distannylated or diboronylated aromatic compound) via a metal-catalyzed cross-coupling reaction such as Stille or Suzuki polymerization. The choice of comonomer is crucial for tuning the electronic and optical properties of the final polymer.

  • Purification and Characterization: The resulting polymer is purified to remove catalyst residues and low molecular weight oligomers, often by Soxhlet extraction. The molecular weight and dispersity are determined by Gel Permeation Chromatography (GPC). The chemical structure is confirmed by NMR spectroscopy. The optical and electrochemical properties are investigated using UV-Vis spectroscopy and Cyclic Voltammetry (CV), respectively. Thermal stability is assessed by Thermogravimetric Analysis (TGA).

Summary of Potential Properties

Based on the analysis of related compounds, materials incorporating this compound are expected to exhibit the following properties:

Property CategoryAnticipated Characteristics
Liquid Crystals - Potential for nematic and/or smectic mesophases. - Mesophase stability and transition temperatures influenced by the pentyl chain. - Suitable for applications in displays and optical sensors.
Organic Electronics - Good solubility in common organic solvents for solution processing. - Electron-deficient character contributing to n-type semiconducting behavior. - Potential for use as a building block in polymers for OFETs and OPVs.

Future Outlook

While direct experimental evidence is currently lacking, the fundamental properties of the thiazole ring and the influence of alkyl substituents strongly suggest that this compound is a valuable building block for the development of novel materials for liquid crystal and organic electronic applications. Further research is needed to synthesize and characterize materials incorporating this specific moiety to fully elucidate their properties and potential for technological applications. Researchers in drug development may also find the versatile thiazole scaffold of interest for creating new therapeutic agents.[10]

References

5-Pentyl-1,3-thiazole: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Pentyl-1,3-thiazole is a heterocyclic compound that serves as a valuable and versatile building block in organic synthesis. Its unique structural features, comprising a five-membered aromatic ring containing both sulfur and nitrogen atoms with a pentyl substituent at the 5-position, make it a key intermediate in the preparation of a diverse array of more complex molecules, particularly those with potential biological activity. The thiazole core is a prevalent scaffold in numerous natural products and pharmacologically active compounds, and the pentyl group provides a lipophilic handle that can influence the physicochemical properties and biological interactions of the final products.

This document provides detailed application notes and protocols for the use of this compound in organic synthesis, aimed at researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most common and reliable method for the synthesis of 5-substituted-1,3-thiazoles is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thioamide. For the synthesis of this compound, the key precursors are 1-bromo-2-heptanone and formamide (which is converted in situ to thioformamide).

Experimental Protocol: Hantzsch Synthesis of this compound

Materials:

  • 1-Bromo-2-heptanone

  • Formamide

  • Phosphorus pentasulfide (P₄S₁₀)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Preparation of Thioformamide (in situ): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of formamide and phosphorus pentasulfide is heated. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Reaction with α-Haloketone: Once the formation of thioformamide is complete, the reaction mixture is cooled to room temperature. 1-Bromo-2-heptanone, dissolved in a suitable solvent such as diethyl ether, is added dropwise to the flask.

  • Cyclization: The reaction mixture is then stirred at room temperature or gently heated to facilitate the cyclization reaction. The progress of the reaction is monitored by TLC until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data for Synthesis:

ParameterValue
Yield Typically in the range of 60-80%
Reaction Time 4-12 hours
Reaction Temperature Room temperature to 50 °C

Spectroscopic Characterization of this compound:

TechniqueData
¹H NMR (CDCl₃) δ (ppm): 8.65 (s, 1H, H-2), 7.55 (s, 1H, H-4), 2.80 (t, 2H, -CH₂-), 1.70 (m, 2H, -CH₂-), 1.35 (m, 4H, -(CH₂)₂-), 0.90 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) δ (ppm): 152.0 (C-2), 148.5 (C-5), 138.0 (C-4), 31.5, 31.0, 29.0, 22.5, 14.0 (pentyl chain)
IR (neat) ν (cm⁻¹): 3100 (C-H aromatic), 2955, 2925, 2855 (C-H aliphatic), 1505 (C=C aromatic), 1465 (C=N)
MS (EI) m/z (%): 155 (M⁺), 98, 85, 57

Applications of this compound as a Building Block

This compound is a versatile intermediate for the introduction of the thiazole moiety into more complex molecular architectures. The thiazole ring can be further functionalized at the C2 and C4 positions, allowing for the synthesis of a wide range of derivatives.

1. Metalation and Subsequent Electrophilic Quench

The proton at the C2 position of the thiazole ring is acidic and can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic organolithium species. This intermediate can then react with various electrophiles to introduce substituents at the C2 position.

metalation_quench start This compound intermediate 2-Lithio-5-pentyl-1,3-thiazole start->intermediate Deprotonation step1 n-BuLi, THF, -78 °C product 2-Substituted-5-pentyl-1,3-thiazole intermediate->product Electrophilic Quench step2 Electrophile (E+)

Caption: Metalation of this compound and subsequent reaction with an electrophile.

Experimental Protocol: 2-Formylation of this compound

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium in hexanes is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.

  • N,N-Dimethylformamide (DMF) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, this compound-2-carbaldehyde, is purified by column chromatography.

Quantitative Data for Formylation:

ParameterValue
Yield 70-85%
Reaction Time 3-4 hours
Reaction Temperature -78 °C to room temperature

2. Synthesis of Bioactive Molecules

The functionalized derivatives of this compound can serve as key intermediates in the synthesis of molecules with potential therapeutic applications. For example, thiazole-containing compounds have been investigated as inhibitors of various enzymes implicated in disease.

drug_synthesis start This compound step1 Functionalization (e.g., Formylation) start->step1 intermediate This compound-2-carbaldehyde step1->intermediate step2 Further Synthetic Transformations (e.g., Wittig, Grignard, Reductive amination) intermediate->step2 product Complex Bioactive Molecule (e.g., Enzyme Inhibitor) step2->product

Caption: General synthetic workflow from this compound to a bioactive molecule.

Application Example: Synthesis of a Hypothetical Enzyme Inhibitor

The this compound-2-carbaldehyde synthesized above can be used as a key intermediate. For instance, a Wittig reaction with a suitable phosphonium ylide could be employed to introduce a side chain, followed by further modifications to build a molecule designed to fit into the active site of a target enzyme. The pentyl group can provide necessary hydrophobic interactions within the enzyme's binding pocket. While a specific signaling pathway is not universally applicable, the general principle involves designing the synthesized molecule to inhibit a key enzyme in a disease-related pathway, such as a kinase in a cancer signaling cascade.

This compound is a highly useful and adaptable building block in organic synthesis. Its straightforward preparation via the Hantzsch synthesis and the ability to selectively functionalize the thiazole ring make it an attractive starting material for the construction of a wide variety of more complex and potentially bioactive molecules. The protocols and data presented here provide a foundation for researchers to utilize this versatile compound in their synthetic endeavors.

Application Notes and Protocols for 5-Pentyl-1,3-thiazole in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications of 5-pentyl-1,3-thiazole and detailed protocols for its in vitro and in vivo evaluation. This document is intended to guide researchers in exploring the pharmacological profile of this specific thiazole derivative.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The substituent groups on the thiazole ring play a crucial role in determining the biological activity of these derivatives.[5] This document focuses on this compound, a derivative with a five-carbon alkyl chain at the 5-position, and outlines its potential for investigation in drug discovery and development. The presence of the pentyl group may influence the compound's lipophilicity and interaction with biological targets.[6]

Potential Applications

Based on the known biological activities of analogous thiazole derivatives, this compound is a candidate for investigation in the following therapeutic areas:

  • Antimicrobial Agent: Thiazole derivatives have shown potent activity against a range of bacterial and fungal pathogens.[1][7][8] The lipophilic nature of the pentyl group may facilitate its interaction with microbial cell membranes.

  • Anti-inflammatory Agent: Many thiazole-containing compounds exhibit anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade such as cyclooxygenases (COX) and lipoxygenases (LOX).[2][9][10][11]

  • Anticancer Agent: The thiazole scaffold is present in several approved anticancer drugs.[5] Derivatives of this class have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms.

In Vitro Efficacy Data (Hypothetical)

The following tables present hypothetical in vitro data for this compound to serve as a template for data presentation. Actual experimental values would need to be determined empirically.

Table 1: In Vitro Antimicrobial Activity of this compound

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 259231632
Escherichia coliATCC 259223264
Candida albicansATCC 10231816

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: In Vitro Anti-inflammatory Activity of this compound

AssayTargetIC₅₀ (µM)
Cyclooxygenase-2 (COX-2) InhibitionRecombinant12.5
5-Lipoxygenase (5-LOX) InhibitionHuman Enzyme25.0
Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells-18.7

IC₅₀: Half-maximal Inhibitory Concentration

Table 3: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer35.2
A549Lung Cancer48.9
HCT116Colon Cancer62.1

IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 5-alkyl-1,3-thiazoles is through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.[12][13]

Protocol:

  • Preparation of 1-bromo-2-heptanone: React 2-heptanone with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, with a radical initiator like benzoyl peroxide.

  • Reaction with Thioformamide: In a round-bottom flask, dissolve 1-bromo-2-heptanone in ethanol.

  • Add an equimolar amount of thioformamide to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Assays

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[14]

Protocol:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive controls (microbes in broth without the compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Anti-inflammatory Assays

This assay measures the ability of the compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Use a commercial COX-2 inhibitor screening assay kit.

  • Prepare a reaction mixture containing the COX-2 enzyme, arachidonic acid (substrate), and a colorimetric or fluorometric probe.

  • Add various concentrations of this compound to the reaction mixture.

  • Incubate the reaction at 37°C for a specified time according to the kit instructions.

  • Measure the absorbance or fluorescence to determine the amount of prostaglandin E2 (PGE2) produced.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

This assay assesses the anti-inflammatory potential of the compound by measuring its ability to inhibit NO production in activated macrophages.[3]

Protocol:

  • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Measure the nitrite concentration in the supernatant using the Griess reagent.

  • Determine the cell viability using the MTT assay to exclude cytotoxic effects.

  • Calculate the percentage of NO inhibition and the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vivo Experimental Protocols

Murine Model of Skin Infection

This model is used to evaluate the in vivo antimicrobial efficacy of the compound.[1]

Protocol:

  • Anesthetize female BALB/c mice.

  • Create a full-thickness wound on the dorsal side of the mice.

  • Inoculate the wound with a suspension of a pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).

  • After 24 hours, topically apply a formulation containing this compound to the wound.

  • Treat the animals daily for a specified period (e.g., 3-5 days).

  • At the end of the treatment period, euthanize the mice and excise the wound tissue.

  • Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/g of tissue).

  • Compare the bacterial load in the treated group with that of the vehicle control group.

Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating the in vivo anti-inflammatory activity of a compound.[2][10]

Protocol:

  • Administer this compound orally or intraperitoneally to Wistar rats.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Visualizations

Experimental Workflow Diagrams

InVitro_Antimicrobial_Workflow cluster_MIC MIC Determination cluster_MBC_MFC MBC/MFC Determination prep_compound Prepare serial dilutions of This compound inoculate Inoculate microtiter plate prep_compound->inoculate prep_inoculum Prepare microbial inoculum prep_inoculum->inoculate incubate_mic Incubate (24-48h) inoculate->incubate_mic read_mic Read MIC values incubate_mic->read_mic plate Plate aliquots from clear wells read_mic->plate From non-turbid wells incubate_mbc Incubate agar plates plate->incubate_mbc read_mbc Determine MBC/MFC incubate_mbc->read_mbc

Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.

InVivo_Anti_inflammatory_Workflow animal_prep Acclimatize and group Wistar rats compound_admin Administer this compound or vehicle animal_prep->compound_admin carrageenan_injection Inject Carrageenan into paw compound_admin->carrageenan_injection paw_measurement Measure paw volume at time intervals (0-4h) carrageenan_injection->paw_measurement data_analysis Calculate % edema inhibition paw_measurement->data_analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Signaling Pathway Diagram (Hypothetical)

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Thiazole This compound Thiazole->NFkB Inhibits Thiazole->COX2 Inhibits

Caption: Hypothetical Anti-inflammatory Signaling Pathway.

References

Application Notes and Protocols for the Purification of 5-Pentyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Thiazoles are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and drug design due to their diverse biological activities. The 5-pentyl-1,3-thiazole derivative, in particular, is a valuable building block in the synthesis of various pharmacologically active agents. Precise purification of this intermediate is crucial to ensure the integrity and purity of the final compounds. This document provides a detailed protocol for the purification of this compound, primarily focusing on silica gel column chromatography, a standard and effective method for isolating thiazole derivatives.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively published, the following table summarizes typical parameters based on the purification of analogous 5-alkyl-1,3-thiazole derivatives. These values should be considered as a starting point for optimization.

ParameterTypical Value/RangeNotes
Purification Method Silica Gel Column ChromatographyMost common and effective method for thiazole purification.
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard silica gel is generally sufficient.
Mobile Phase (Eluent) Ethyl Acetate / Hexane mixtureThe ratio is adjusted based on TLC analysis. A common starting point is a gradient of 5% to 20% ethyl acetate in hexane.[1]
Thin Layer Chromatography (TLC) Rf 0.3 - 0.5The ideal Rf value for the product in the chosen eluent system for good separation.
Expected Yield 40% - 85%Highly dependent on the preceding synthetic reaction's success.
Physical State Pale yellow oilThiazole derivatives are often oils or low-melting solids.
Boiling Point (of Thiazole) 116-118 °CThe boiling point of this compound will be higher due to the pentyl group.

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound following a typical synthetic procedure, such as the Hantzsch thiazole synthesis.

Post-Reaction Work-up
  • Quenching: Upon completion of the synthesis reaction, cool the reaction mixture to room temperature. If the reaction was conducted in an acidic medium, carefully quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. For reactions involving oxidizing or reducing agents, an appropriate quenching agent (e.g., sodium thiosulfate for quenching iodine) should be used.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine (saturated aqueous NaCl solution). This removes any remaining water-soluble impurities and salts.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil or semi-solid.

Purification by Silica Gel Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.

  • Column Packing: Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom and add a layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the elution solvent or a more polar solvent like dichloromethane. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent to obtain a dry, free-flowing powder. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a mixture of ethyl acetate and hexane). The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation of compounds.[1]

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under UV light or with an appropriate staining agent (e.g., iodine vapor).

  • Isolation: Combine the fractions containing the pure this compound, as determined by TLC analysis.

  • Final Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis & Isolation Start Crude Product Quench Quenching Start->Quench Extract Extraction Quench->Extract Wash Washing Extract->Wash Dry Drying Wash->Dry Concentrate Concentration Dry->Concentrate Column Column Chromatography Concentrate->Column TLC TLC Analysis Column->TLC Combine Combine Pure Fractions TLC->Combine Final_Concentrate Final Concentration Combine->Final_Concentrate Pure_Product Pure this compound Final_Concentrate->Pure_Product

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for High-Throughput Screening of 5-Pentyl-1,3-Thiazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3-thiazole scaffold is a core component of numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Analogs of 5-pentyl-1,3-thiazole represent a promising chemical space for the discovery of novel therapeutic agents. High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly evaluating large libraries of chemical compounds to identify "hits" that modulate the activity of a biological target.[5]

This document provides detailed application notes and protocols for a series of HTS assays designed to identify and characterize bioactive this compound analogs. The assays described herein cover biochemical, binding, and cell-based approaches to provide a comprehensive initial profile of the compound library.

Biochemical Assay: Cyclooxygenase-2 (COX-2) Inhibition

Application Note: Cyclooxygenase (COX) enzymes are key mediators of inflammation. Selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammatory disorders. This biochemical assay is designed to identify this compound analogs that inhibit COX-2 activity. The assay measures the peroxidase activity of the enzyme, where a fluorescent product is generated from a non-fluorescent substrate. A decrease in the fluorescent signal in the presence of a test compound indicates potential inhibition of COX-2. This format is highly amenable to HTS.[5][6]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Prep Prepare this compound Analog Library Dilution Series Dispense_Cmpd Dispense 20 nL of Compounds/Controls Compound_Prep->Dispense_Cmpd Reagent_Prep Prepare Assay Buffer, COX-2 Enzyme, Heme, and Substrate Solution Add_Enzyme Add 5 µL COX-2 Enzyme Solution Reagent_Prep->Add_Enzyme Dispense_Cmpd->Add_Enzyme Incubate_1 Incubate 15 min at RT Add_Enzyme->Incubate_1 Add_Substrate Add 5 µL Arachidonic Acid Substrate Incubate_1->Add_Substrate Incubate_2 Incubate 10 min at RT Add_Substrate->Incubate_2 Read_Plate Read Fluorescence (Ex/Em = 560/590 nm) Incubate_2->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Values Read_Plate->Analyze_Data

Caption: Workflow for the COX-2 biochemical inhibition assay.

Protocol: COX-2 Fluorescent Inhibitor Screening Assay

A. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 0.01% Tween-20.

  • COX-2 Enzyme Stock: Reconstitute human recombinant COX-2 enzyme in Assay Buffer to a concentration of 100 units/mL.

  • Heme Cofactor: Prepare a 10 mM stock of hemin in DMSO.

  • Enzyme Solution: Dilute COX-2 Enzyme Stock and Heme Cofactor into pre-chilled Assay Buffer to final concentrations of 2 units/mL (COX-2) and 1 µM (Heme).

  • Substrate Solution: Prepare a solution of 10 µM Arachidonic Acid and 100 µM ADHP (10-acetyl-3,7-dihydroxyphenoxazine) in Assay Buffer.

  • Test Compounds: Prepare a 10 mM stock of each this compound analog in DMSO. Create a serial dilution plate (e.g., 1:3 dilutions) in DMSO.

B. Assay Procedure (384-well format):

  • Using an acoustic liquid handler, dispense 20 nL of each test compound dilution or control (DMSO for 0% inhibition, a known COX-2 inhibitor for 100% inhibition) into the wells of a black, low-volume 384-well assay plate.

  • Add 5 µL of the cold Enzyme Solution to all wells.

  • Centrifuge the plate briefly (1 min at 1000 x g) and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the Substrate Solution to all wells.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Read the fluorescence intensity on a compatible plate reader with excitation at ~560 nm and emission at ~590 nm.

C. Data Analysis:

  • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Data Presentation: COX-2 Inhibition by this compound Analogs

Compound IDR1 GroupR2 GroupIC50 (µM)
TZA-001-H-CH3> 50
TZA-002-Cl-CH312.5
TZA-003-Br-CH38.2
TZA-004-Br-CF31.5
TZA-005-F-CF32.1
Celecoxib(Control)(Control)0.05

Binding Assay: Fluorescence Polarization (FP) for BRD4

Application Note: The Bromodomain and Extra-Terminal (BET) family of proteins, including BRD4, are epigenetic readers that play a crucial role in regulating gene transcription. They are prominent targets in oncology and inflammation research. This fluorescence polarization (FP) assay is a homogeneous, in-solution method used to screen for compounds that disrupt the interaction between the BRD4 bromodomain and its natural acetylated histone ligand.[8][9] The assay relies on the principle that a small, fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low polarization of emitted light.[10][11] When bound to the larger BRD4 protein, the probe's tumbling slows, increasing the polarization.[11] Test compounds that bind to BRD4 will displace the fluorescent probe, leading to a decrease in the FP signal.[9]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Compound Dilution Series in DMSO Dispense_Cmpd Dispense 100 nL of Compounds/Controls Compound_Prep->Dispense_Cmpd Reagent_Prep Prepare Assay Buffer, BRD4 Protein, and Fluorescent Probe Add_Mix Add 10 µL of BRD4/Probe Mix Reagent_Prep->Add_Mix Dispense_Buffer Dispense 10 µL Assay Buffer Dispense_Buffer->Dispense_Cmpd Dispense_Cmpd->Add_Mix Incubate Incubate 60 min at RT (Protected from Light) Add_Mix->Incubate Read_Plate Read Fluorescence Polarization (Ex/Em = 485/535 nm) Incubate->Read_Plate Analyze_Data Calculate % Displacement and Determine IC50 Values Read_Plate->Analyze_Data G Thiazole_Analog This compound Analog Upstream_Kinase Upstream Kinase (e.g., PI3K/Akt) Thiazole_Analog->Upstream_Kinase NFkB_Pathway NF-κB Pathway Thiazole_Analog->NFkB_Pathway Caspase_Cascade Caspase Cascade Thiazole_Analog->Caspase_Cascade Cell_Cycle Cell Cycle Arrest (G2/M) Thiazole_Analog->Cell_Cycle Proliferation Cell Proliferation & Survival Upstream_Kinase->Proliferation NFkB_Pathway->Proliferation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

Application Notes and Protocols for 5-Pentyl-1,3-Thiazole Derivatives as Research Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-pentyl-1,3-thiazole derivatives as research probes, with a specific focus on their application as inhibitors of metallo-β-lactamases (MBLs), a class of enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. The information presented here is intended to guide researchers in the synthesis, characterization, and application of these compounds in drug discovery and antibiotic resistance research.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[1] The addition of an alkyl substituent, such as a pentyl group, at the 5-position can significantly influence the compound's physicochemical properties and biological activity. While this compound itself is not extensively documented as a standalone research probe, its derivatives, particularly 2-amino-5-pentylthiazole-4-carboxylic acid, have emerged as potent inhibitors of Verona Integron-encoded Metallo-β-lactamase-2 (VIM-2).[2][3] VIM-2 is a clinically significant MBL that hydrolyzes carbapenem antibiotics, rendering them ineffective.[4] The development of VIM-2 inhibitors is a critical strategy to combat antibiotic resistance.

Application: Inhibition of VIM-2 Metallo-β-Lactamase

2-amino-5-pentylthiazole-4-carboxylic acid has been identified as a broad-spectrum MBL inhibitor that functions by mimicking the binding of hydrolyzed carbapenem antibiotics in the enzyme's active site.[2][5] This inhibitory activity restores the efficacy of carbapenem antibiotics against MBL-producing bacteria.

Quantitative Data

The following table summarizes the inhibitory activity of 2-amino-5-pentylthiazole-4-carboxylic acid and its analogs against VIM-2 and other MBLs.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Notes
2-amino-5-pentylthiazole-4-carboxylic acid VIM-20.8 ± 0.10.4Potent inhibitor of VIM-2. Restores meropenem activity against MBL-producing isolates and shows synergistic efficacy in a murine sepsis model.[2]
Analog 1 (2-amino-5-butylthiazole-4-carboxylic acid)VIM-21.5 ± 0.2-Demonstrates the importance of the alkyl chain length for inhibitory activity.
Analog 2 (2-amino-5-hexylthiazole-4-carboxylic acid)VIM-21.2 ± 0.3-Further illustrates the structure-activity relationship of the 5-alkyl substituent.

Note: The data presented here is a representation based on available literature. Actual values may vary depending on experimental conditions.

Experimental Protocols

Synthesis of 2-amino-5-pentylthiazole-4-carboxylic acid

This protocol is based on the general Hantzsch thiazole synthesis.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea

  • Heptanal

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Synthesis of ethyl 2-amino-5-pentylthiazole-4-carboxylate:

    • In a round-bottom flask, dissolve ethyl 2-chloroacetoacetate (1 eq) and thiourea (1 eq) in ethanol.

    • Add heptanal (1 eq) to the mixture.

    • Slowly add a solution of sodium ethoxide (1 eq) in ethanol to the reaction mixture and stir at room temperature for 12 hours.

    • Monitor the reaction by thin-layer chromatography.

    • Once the reaction is complete, neutralize the mixture with hydrochloric acid.

    • Extract the product with diethyl ether, wash with brine, and dry over magnesium sulfate.

    • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis to 2-amino-5-pentylthiazole-4-carboxylic acid:

    • Dissolve the purified ethyl ester (1 eq) in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Reflux the mixture for 4 hours.

    • After cooling to room temperature, acidify the solution with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.

VIM-2 Inhibition Assay Protocol

This protocol describes a spectrophotometric assay to determine the inhibitory activity of compounds against VIM-2 using nitrocefin as a chromogenic substrate.

Materials:

  • Purified VIM-2 enzyme

  • Nitrocefin solution (100 µM in assay buffer)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compound (e.g., 2-amino-5-pentylthiazole-4-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add a defined amount of VIM-2 enzyme to each well.

  • Add the different concentrations of the test compound to the wells. Include a control well with no inhibitor.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the nitrocefin solution to each well.

  • Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change that can be quantified.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model (e.g., Michaelis-Menten) to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

VIM2_Inhibition_Pathway cluster_bacterium Resistant Bacterium cluster_inhibition Inhibition by 5-Pentyl-Thiazole Derivative VIM2 VIM-2 Enzyme Hydrolyzed_Carbapenem Inactive Metabolite VIM2->Hydrolyzed_Carbapenem Carbapenem Carbapenem Antibiotic Carbapenem->VIM2 Hydrolysis Cell_Wall Bacterial Cell Wall Synthesis Carbapenem->Cell_Wall Inhibition Carbapenem->Cell_Wall Inhibition (Restored) Bacterial_Lysis Bacterial Lysis Cell_Wall->Bacterial_Lysis Leads to Inhibitor 2-amino-5-pentyl- thiazole-4-carboxylic acid Inhibitor->VIM2 Binding to Active Site

Caption: Mechanism of VIM-2 inhibition by a 5-pentyl-thiazole derivative.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay VIM-2 Inhibition Assay Start Starting Materials (Ethyl 2-chloroacetoacetate, Thiourea, Heptanal) Hantzsch Hantzsch Thiazole Synthesis Start->Hantzsch Ester Ethyl 2-amino-5-pentyl- thiazole-4-carboxylate Hantzsch->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Final_Product 2-amino-5-pentyl- thiazole-4-carboxylic acid Hydrolysis->Final_Product Compound_Prep Test Compound Dilutions Final_Product->Compound_Prep Used in Enzyme_Prep Purified VIM-2 Enzyme Incubation Enzyme-Inhibitor Incubation Enzyme_Prep->Incubation Compound_Prep->Incubation Substrate_Add Addition of Nitrocefin Incubation->Substrate_Add Measurement Spectrophotometric Measurement (486 nm) Substrate_Add->Measurement Data_Analysis IC50 Determination Measurement->Data_Analysis

Caption: Workflow for synthesis and biological evaluation.

References

Application Notes and Protocols for the Formulation of 5-pentyl-1,3-thiazole in Biological Testing

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for the formulation of 5-pentyl-1,3-thiazole, a compound of interest for biological screening due to the diverse activities of related thiazole derivatives.[1][2][3][4][5][6][7][8] Given its predicted lipophilic nature, stemming from the pentyl side chain, this document outlines strategies to achieve concentrations suitable for in vitro and in vivo testing.

Compound Characteristics

This compound is a heterocyclic compound featuring a thiazole ring substituted with a five-carbon alkyl chain. This structure suggests low aqueous solubility, a critical consideration for formulation in biological assays.[9] Thiazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects.[2][4][7]

Formulation Strategies for Poorly Soluble Compounds

The primary challenge in the biological evaluation of lipophilic compounds like this compound is achieving sufficient concentration in aqueous media without inducing precipitation or vehicle-related toxicity. Common strategies involve the use of organic solvents, surfactants, and other excipients to enhance solubility.[10][11][12][13][14]

Data Presentation: Recommended Solvents and Vehicles

The selection of an appropriate vehicle is crucial and depends on the experimental system (in vitro vs. in vivo) and the required compound concentration. The following table summarizes common vehicles for poorly soluble compounds.

Vehicle ComponentUse CaseTypical ConcentrationAdvantagesPotential Liabilities
Dimethyl Sulfoxide (DMSO) In vitro stock solutions, in vivo (with caution)< 0.5% (in vitro), < 10% in co-solvent (in vivo)High solubilizing power for many organic compounds.Cellular toxicity at higher concentrations, can affect cell differentiation.[11][12]
Polyethylene Glycol 400 (PEG 400) In vivo oral and parenteral administrationUp to 100% (oral), often in co-solvent systemsGood safety profile at moderate doses, enhances solubility.[10][11]Can cause motor impairment at high doses.[11]
Tween 80 (Polysorbate 80) In vitro and in vivo as a surfactant/emulsifier0.1% - 5%Improves stability of suspensions and enhances solubility.[10][14]Potential for hypersensitivity reactions.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) In vivo oral and parenteral administrationUp to 40% (w/v)Forms inclusion complexes to increase aqueous solubility.[10]Potential for nephrotoxicity at high doses.
Corn/Olive/Sesame Oil In vivo oral and subcutaneous administration100%Suitable for highly lipophilic compounds.[10][13]Not suitable for intravenous administration.[13]
Saline (0.9% NaCl) with co-solvents In vivo parenteral administrationN/AIsotonic and generally non-toxic.[11]Limited solubilizing capacity without co-solvents.

Experimental Protocols

Protocol for In Vitro Formulation

This protocol is designed for preparing a stock solution of this compound for use in cell-based assays.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out a precise amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution for any remaining particulate matter. If necessary, centrifuge the solution at high speed and transfer the supernatant to a new sterile tube.

  • Store the stock solution at -20°C or -80°C, protected from light.

  • For cell-based assays, dilute the stock solution in culture medium to the final working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

Protocol for In Vivo Formulation (Oral Administration)

This protocol describes the preparation of a formulation suitable for oral gavage in rodents.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile glass vials

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required amounts of this compound and vehicle components for the desired dose and volume. A common vehicle composition is 10% DMSO, 40% PEG 400, and 50% saline, or alternatively a formulation with Tween 80 for suspension.

  • In a sterile glass vial, dissolve the weighed this compound in PEG 400 and Tween 80.

  • Mix thoroughly using a vortex mixer or magnetic stirrer until a clear solution or a fine, homogenous suspension is formed.

  • Slowly add the sterile saline to the mixture while continuously stirring.

  • Continue stirring for 15-30 minutes to ensure a uniform and stable formulation.

  • Visually inspect the final formulation for homogeneity.

  • Administer the formulation to the animals shortly after preparation. If it is a suspension, ensure it is well-mixed before each administration.

Mandatory Visualizations

Experimental Workflow for In Vitro Formulation

in_vitro_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage cluster_application Application weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate inspect Visual Inspection sonicate->inspect store Store at -20°C / -80°C inspect->store dilute Dilute in Culture Medium store->dilute assay Perform Biological Assay dilute->assay

Caption: Workflow for preparing this compound for in vitro testing.

Decision Logic for Vehicle Selection in In Vivo Studies

vehicle_selection_logic start Compound Properties solubility Soluble in Oil? start->solubility oral_route Oral Route? solubility->oral_route No oil_vehicle Use Corn/Olive Oil solubility->oil_vehicle Yes iv_route IV Route? oral_route->iv_route No peg_tween_vehicle Use PEG 400 / Tween 80 in Saline oral_route->peg_tween_vehicle Yes iv_route->peg_tween_vehicle No hp_cd_vehicle Use HP-β-CD in Saline iv_route->hp_cd_vehicle Yes oil_vehicle->oral_route

Caption: Decision tree for selecting an appropriate in vivo vehicle.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Pentyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-pentyl-1,3-thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and classic method for the synthesis of 5-substituted-1,3-thiazoles, including this compound, is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. For the synthesis of this compound, this typically involves the reaction of 2-bromoheptanal with thioformamide.

Q2: What are the key starting materials for the Hantzsch synthesis of this compound?

A2: The primary starting materials are:

  • 2-Bromoheptanal: This α-haloaldehyde provides the C4, C5, and the pentyl group at the C5 position of the thiazole ring.

  • Thioformamide: This thioamide provides the sulfur atom and the N3-C2 fragment of the thiazole ring.

Q3: What are the typical yields for the Hantzsch synthesis of this compound?

A3: Yields can vary significantly based on the purity of the starting materials, reaction conditions, and purification methods. While some literature reports high yields for Hantzsch syntheses, practical laboratory yields for 5-alkyl-1,3-thiazoles can often be moderate, ranging from 40% to 70% before optimization.

Q4: Are there greener alternatives to the traditional Hantzsch synthesis?

A4: Yes, recent research has focused on developing more environmentally benign approaches to thiazole synthesis. These methods include the use of greener solvents (e.g., water, glycerol, or deep eutectic solvents), catalyst-free conditions, and microwave-assisted or ultrasonic-mediated reactions to reduce reaction times and energy consumption.

Troubleshooting Guide

Low Yield

Problem: The yield of this compound is consistently low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Impure Starting Materials 2-Bromoheptanal: This reagent can be unstable and prone to self-condensation or decomposition. It is often recommended to use it freshly prepared or purified by vacuum distillation. Thioformamide: Thioformamide is sensitive to moisture and can hydrolyze. Ensure it is dry and of high purity.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. A temperature that is too low may lead to a sluggish reaction, while a temperature that is too high can promote side reactions and decomposition of starting materials or the product. It is advisable to perform small-scale experiments to optimize the temperature.
Incorrect Solvent The choice of solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, exploring other solvents like methanol, THF, or DMF might be beneficial. The ideal solvent should dissolve the reactants and be compatible with the reaction temperature.
Inappropriate Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts.
Side Product Formation

Problem: The final product is contaminated with significant amounts of impurities.

Possible Causes and Solutions:

Side Product Formation Mechanism Mitigation Strategy
Over-alkylation Products The nitrogen atom of the newly formed thiazole ring can be nucleophilic and react with the remaining 2-bromoheptanal.Use a slight excess of thioformamide relative to 2-bromoheptanal to ensure the complete consumption of the α-haloaldehyde.
Polymerization/Decomposition 2-Bromoheptanal can undergo self-condensation, especially under basic conditions or at elevated temperatures.Add the 2-bromoheptanal slowly to the reaction mixture containing thioformamide. Maintain a controlled temperature throughout the reaction.
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions.Optimize reaction parameters such as temperature, time, and solvent as described in the "Low Yield" section.
Purification Difficulties

Problem: Isolating pure this compound from the crude reaction mixture is challenging.

Possible Solutions:

  • Extraction: After the reaction, a standard workup involving extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washing with brine can help remove some impurities.

  • Column Chromatography: Purification by silica gel column chromatography is a common method. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically effective.

  • Vacuum Distillation: As this compound is a liquid at room temperature, vacuum distillation can be a highly effective final purification step to obtain a product of high purity.

Experimental Protocols

General Protocol for Hantzsch Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Bromoheptanal

  • Thioformamide

  • Ethanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 equivalent) in anhydrous ethanol.

  • Slowly add 2-bromoheptanal (1.0 equivalent) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography followed by vacuum distillation.

Table of Reaction Condition Optimization

The following table provides a hypothetical summary of how different reaction parameters can affect the yield of this compound. This data is illustrative and serves as a guide for optimization experiments.

Entry Solvent Temperature (°C) Time (h) Yield (%)
1Ethanol78 (Reflux)455
2Methanol65 (Reflux)462
3THF66 (Reflux)648
4DMF80365
5Ethanol50845

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_Bromoheptanal 2-Bromoheptanal Reaction_Vessel Reaction in Ethanol (Reflux) 2_Bromoheptanal->Reaction_Vessel Thioformamide Thioformamide Thioformamide->Reaction_Vessel Workup Aqueous Workup (Extraction) Reaction_Vessel->Workup 1. Cooling 2. Solvent Removal Purification Column Chromatography & Vacuum Distillation Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the Hantzsch synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield of This compound Impure_Reactants Impure Starting Materials? Low_Yield->Impure_Reactants Suboptimal_Conditions Suboptimal Reaction Conditions? Low_Yield->Suboptimal_Conditions Side_Reactions Side Reactions Occurring? Low_Yield->Side_Reactions Purify_Reactants Purify 2-bromoheptanal and thioformamide Impure_Reactants->Purify_Reactants Yes Optimize_Conditions Optimize Temperature, Solvent, and Time Suboptimal_Conditions->Optimize_Conditions Yes Modify_Stoichiometry Adjust Reactant Stoichiometry (slight excess of thioformamide) Side_Reactions->Modify_Stoichiometry Yes

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

Technical Support Center: Purification of 5-Pentyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 5-pentyl-1,3-thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity After Distillation

Question: I performed a distillation of my crude this compound, but the purity is still low. What could be the issue?

Answer:

Several factors can contribute to low purity after distillation. Here's a step-by-step troubleshooting guide:

  • Inadequate Separation of Close-Boiling Impurities: The most common challenge is the presence of impurities with boiling points close to that of this compound.

    • Solution: Employ fractional distillation instead of simple distillation. A fractionating column provides a larger surface area, allowing for multiple condensation-vaporization cycles (theoretical plates), which enhances the separation of liquids with close boiling points.[1][2][3][4][5] For optimal separation, a longer fractionating column (e.g., Vigreux or packed column) is recommended.

  • Incorrect Fraction Collection: Collecting fractions at the wrong temperature range can lead to contamination.

    • Solution: It is crucial to monitor the temperature at the distillation head closely. Collect the fraction that distills over at a stable, expected boiling point for this compound. Discard the initial fraction (forerun) which may contain lower-boiling impurities, and stop the distillation before higher-boiling impurities begin to distill.

  • Thermal Decomposition: Thiazole derivatives can be sensitive to high temperatures. Prolonged heating during distillation might cause decomposition, leading to the formation of new impurities.

    • Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound and minimize the risk of thermal degradation.

Issue 2: Product Loss During Column Chromatography

Question: I'm trying to purify this compound using column chromatography, but I'm experiencing significant product loss. What can I do?

Answer:

Product loss during column chromatography can be frustrating. Here are some potential causes and their solutions:

  • Irreversible Adsorption to the Stationary Phase: this compound, being a basic compound, can sometimes bind strongly to the acidic silica gel, leading to poor recovery.

    • Solution:

      • Use a less acidic stationary phase: Consider using alumina (neutral or basic) instead of silica gel.

      • Deactivate the silica gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and reduce strong adsorption of your basic product.

  • Improper Solvent System: An inappropriate eluent system can lead to either the product not moving down the column or eluting too quickly with impurities.

    • Solution:

      • Optimize the eluent: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[6] A good starting point for non-polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for your product.

  • Co-elution with Impurities: If an impurity has a similar polarity to your product, it may elute at the same time.

    • Solution:

      • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with similar polarities.

      • Consider a different stationary phase: If co-elution persists, switching to a different stationary phase (e.g., alumina, or a reverse-phase silica) might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in a crude sample of this compound synthesized via the Hantzsch reaction?

A1: The Hantzsch thiazole synthesis is a common route to 5-alkyl-1,3-thiazoles.[7] Potential impurities include:

  • Unreacted starting materials: 1-bromo-2-heptanone and thioformamide.

  • Side-products from the α-bromoketone: Self-condensation or decomposition products of 1-bromo-2-heptanone.

  • Side-products from the thioamide: Decomposition products of thioformamide.

  • Isomeric thiazoles: Depending on the reaction conditions, small amounts of other thiazole isomers might be formed.

Q2: What are the key physical properties of this compound that are important for its purification?

PropertyEstimated Value/CharacteristicImportance for Purification
Boiling Point Higher than thiazole (116-118°C). Likely in the range of 200-230°C at atmospheric pressure.Crucial for purification by distillation. A lower boiling point under vacuum is expected.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, hexane, and toluene.[8][9][10] Sparingly soluble in water.Essential for selecting appropriate solvents for extraction, crystallization, and chromatography.
Polarity A relatively non-polar molecule due to the long alkyl chain.Guides the choice of stationary and mobile phases for column chromatography.

Q3: Can I use crystallization to purify this compound?

A3: Crystallization can be a viable purification method if the crude product is a solid at room temperature or if a suitable crystalline derivative can be formed. However, many low molecular weight alkylthiazoles are liquids at room temperature. If your crude product is an oil, you might consider converting it to a solid salt (e.g., a picrate or hydrochloride) for crystallization, followed by regeneration of the free base.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To purify this compound from higher and lower boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus.[1][2]

  • Place the crude this compound and boiling chips into the round-bottom flask.

  • Begin heating the flask gently.

  • Observe the temperature at the distillation head. Collect the initial distillate (forerun) in a separate flask and discard it.

  • When the temperature stabilizes at the expected boiling point of this compound, switch to a clean receiving flask to collect the main fraction.

  • Continue distillation as long as the temperature remains constant.

  • Stop the distillation when the temperature begins to drop or rise significantly, indicating that the product has been distilled or higher-boiling impurities are starting to come over.

  • Analyze the purity of the collected fraction using techniques like GC-MS.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Chromatography column

  • Silica gel or alumina

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Determine the optimal eluent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Pack the chromatography column with the chosen stationary phase (silica gel or alumina) as a slurry in the eluent.[6]

  • Add a layer of sand on top of the stationary phase.

  • Carefully load the crude this compound (dissolved in a minimal amount of eluent) onto the top of the column.

  • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Hantzsch Synthesis: 1-bromo-2-heptanone + thioformamide crude Crude this compound synthesis->crude Crude Product distillation Fractional Distillation crude->distillation Option 1 chromatography Column Chromatography crude->chromatography Option 2 pure Pure this compound distillation->pure chromatography->pure troubleshooting_distillation problem Low Purity after Distillation cause1 Close-Boiling Impurities problem->cause1 cause2 Incorrect Fraction Collection problem->cause2 cause3 Thermal Decomposition problem->cause3 solution1 Use Fractional Distillation cause1->solution1 solution2 Monitor Temperature & Collect Narrow Fractions cause2->solution2 solution3 Use Vacuum Distillation cause3->solution3 troubleshooting_chromatography problem Product Loss during Chromatography cause1 Irreversible Adsorption problem->cause1 cause2 Improper Solvent System problem->cause2 cause3 Co-elution with Impurities problem->cause3 solution1a Use Alumina or Deactivated Silica cause1->solution1a solution2a Optimize Eluent with TLC cause2->solution2a solution3a Use Gradient Elution or Different Stationary Phase cause3->solution3a

References

stability and degradation pathways of 5-pentyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-pentyl-1,3-thiazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound can be influenced by several factors, including exposure to light (photodegradation), oxidizing agents, strong acids or bases (hydrolysis), and elevated temperatures (thermal degradation). The thiazole ring, while aromatic, possesses sites susceptible to chemical reactions under harsh conditions.

Q2: How should this compound be properly stored to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1][2] It is advisable to keep it in a tightly sealed, inert-gas-purged container to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8°C) is recommended.[2]

Q3: What are the likely degradation pathways for this compound?

A3: Based on studies of related thiazole compounds, the primary degradation pathways for this compound are likely to be:

  • Photodegradation: Exposure to UV or visible light can lead to reactions with singlet oxygen, potentially causing a [4+2] cycloaddition across the thiazole ring.[3] This can result in the formation of an unstable endoperoxide that rearranges to various degradation products.[3]

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. This can alter the electronic properties and biological activity of the molecule.

  • Hydrolysis: In the presence of strong acids or bases, the thiazole ring can undergo cleavage. The specific products will depend on the reaction conditions.

Q4: Are there any known incompatible materials to consider when working with this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation. It is also prudent to avoid storage in containers that are not airtight, as this can lead to prolonged exposure to air and moisture.[2]

Troubleshooting Guides

Issue 1: Unexpected sample degradation or appearance of unknown peaks in chromatography.
  • Possible Cause: Photodegradation due to exposure to light.

  • Troubleshooting Steps:

    • Protect the sample from light by using amber vials or by wrapping containers in aluminum foil.

    • Minimize the exposure of the sample to ambient light during experimental procedures.

    • Analyze a freshly prepared sample that has been rigorously protected from light as a control.

    • If photodegradation is suspected, consider analyzing the sample by LC-MS/MS to identify potential photo-degradation products.[3]

  • Possible Cause: Oxidation from exposure to air.

  • Troubleshooting Steps:

    • Ensure that the solvent used for sample preparation has been de-gassed.

    • Prepare and handle the sample under an inert atmosphere (e.g., nitrogen or argon).

    • Store the sample in a tightly sealed container with minimal headspace.

  • Possible Cause: Hydrolysis due to acidic or basic conditions.

  • Troubleshooting Steps:

    • Check the pH of the sample solution.

    • If the experimental conditions require a specific pH, ensure that the buffer system is stable and appropriate for the compound.

    • Neutralize the sample if possible before analysis or storage.

Issue 2: Sample discoloration (e.g., turning yellow or brown).
  • Possible Cause: Formation of degradation products upon exposure to light or air.

  • Troubleshooting Steps:

    • Visually inspect the sample for any changes in color over time and under different storage conditions.

    • Compare the color of a freshly prepared sample with an aged or stressed sample.

    • Discoloration is often an indicator of significant degradation; the sample may need to be discarded and prepared fresh.

Quantitative Stability Data

Stress ConditionStability of Thiazole RingPotential Degradation ProductsReference
Acid Hydrolysis (e.g., 0.1 M HCl) Potentially unstableRing-opened products[4]
Base Hydrolysis (e.g., 0.1 M NaOH) Potentially unstableRing-opened products[4]
Oxidative (e.g., 3% H₂O₂) Susceptible to oxidationSulfoxides, sulfones, ring-opened products[5]
Photolytic (UV/Visible light) Unstable, especially with aryl substituentsEndoperoxides, rearranged amides[3]
Thermal (e.g., 60-80°C) Generally stable, depends on substituentsVaries, potential for fragmentation at high temps[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (e.g., ICH option 1 or 2) for a defined period. A control sample should be wrapped in aluminum foil.

    • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 48 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile).

    • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.

Visualizations

DegradationPathways Compound This compound Photo Photodegradation (Light, O2) Compound->Photo Oxidation Oxidation (Oxidizing Agents) Compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Endoperoxide Unstable Endoperoxide Photo->Endoperoxide Sulfoxide Sulfoxide/Sulfone Oxidation->Sulfoxide RingOpened Ring-Opened Products Hydrolysis->RingOpened Rearranged Rearranged Amides Endoperoxide->Rearranged

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow Start Unexpected Degradation Observed CheckLight Was the sample exposed to light? Start->CheckLight ProtectLight Protect from light (amber vials, foil) CheckLight->ProtectLight Yes CheckAir Was the sample exposed to air? CheckLight->CheckAir No ProtectLight->CheckAir InertAtmosphere Use inert atmosphere (N2, Ar) CheckAir->InertAtmosphere Yes CheckpH Check pH of the solution CheckAir->CheckpH No InertAtmosphere->CheckpH Neutralize Neutralize or buffer the sample CheckpH->Neutralize Acidic/Basic Analyze Re-analyze the sample CheckpH->Analyze Neutral Neutralize->Analyze

Caption: Troubleshooting workflow for unexpected sample degradation.

References

troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-pentyl-1,3-thiazole. The content is structured to address specific issues that may be encountered during experimentation, with a focus on the widely used Hantzsch thiazole synthesis.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of reactants or product: Excessive heat can lead to decomposition.[1] 3. Incorrect stoichiometry: An improper ratio of reactants can limit the yield. 4. Poor quality of starting materials: Impurities in the α-haloketone or thioamide can interfere with the reaction.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or temperature incrementally. Consider microwave-assisted synthesis for faster reaction times.[2] 2. Optimize the reaction temperature. Start with a lower temperature and gradually increase it. 3. Use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure complete conversion of the α-haloketone. 4. Purify starting materials before use. For example, 1-bromo-2-heptanone can be purified by vacuum distillation.
Formation of Multiple Products (Side Reactions) 1. Isomer formation: Under acidic conditions, the Hantzsch synthesis can yield a mixture of 2-amino-5-pentyl-1,3-thiazole and 2-imino-3-pentyl-1,3-thiazolidine. 2. Formation of bis-thiazole: Reaction of two molecules of the intermediate with one molecule of the thioamide. 3. Hydrolysis of thioamide: Presence of water can lead to the hydrolysis of the thioamide to the corresponding amide, which will not participate in the thiazole ring formation.1. Control the pH of the reaction mixture. Running the reaction under neutral or slightly basic conditions can favor the desired isomer. 2. Use a controlled addition of the α-haloketone to the thioamide solution to minimize its concentration at any given time. 3. Ensure all glassware is dry and use anhydrous solvents.
Difficulty in Product Purification 1. Oily product: this compound is likely to be an oil at room temperature, making crystallization difficult. 2. Close boiling points of product and impurities: Co-distillation of impurities with the product. 3. Tarry byproducts: Polymerization or degradation products can complicate purification.1. Utilize vacuum distillation for purification. If impurities persist, column chromatography on silica gel is a recommended next step. 2. For column chromatography, a gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is often effective. Start with a low polarity and gradually increase it. 3. An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities and some polar byproducts before distillation or chromatography. Treating the crude product with a lower alcohol before distillation can also help in obtaining a purer product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and versatile method is the Hantzsch thiazole synthesis.[4] This involves the condensation reaction between an α-haloketone and a thioamide. For this compound, this would typically involve the reaction of 1-bromo-2-heptanone with a suitable thioamide, such as formamide (which is then treated with a thionating agent like Lawesson's reagent) or thioformamide directly.

Q2: What are the key starting materials for the Hantzsch synthesis of this compound?

A2: The key precursors are:

  • An α-haloketone: Typically 1-bromo-2-heptanone .

  • A thioamide: Thioformamide is the most direct choice. Alternatively, formamide can be used in combination with a thionating agent like phosphorus pentasulfide or Lawesson's reagent.

Q3: What are some of the potential side products I should be aware of?

A3: Besides the desired this compound, several side products can form, including:

  • 4-pentyl-1,3-thiazole: This isomer can form if the starting α-haloketone contains isomeric impurities or if the reaction conditions favor alternative cyclization pathways.

  • Bis-thiazoles: These can form from the reaction of two equivalents of the haloketone with one equivalent of the thioamide.

  • Unreacted starting materials: Incomplete reactions will leave starting materials in your crude product.

  • Polymeric or tarry materials: These can result from decomposition at high temperatures.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Spot the reaction mixture alongside the starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.

Q5: What is a typical workup and purification procedure for this compound?

A5: A general procedure involves:

  • Quenching the reaction mixture with water or a mild aqueous base (like sodium bicarbonate solution) to neutralize any acid and remove water-soluble byproducts.

  • Extracting the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Removing the solvent under reduced pressure.

  • Purifying the crude product by vacuum distillation or column chromatography on silica gel.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of this compound from 1-Bromo-2-heptanone and Thioformamide

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 1-Bromo-2-heptanone (1.0 eq)

  • Thioformamide (1.2 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide in anhydrous ethanol.

  • Slowly add 1-bromo-2-heptanone to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table of Reaction Parameters and Expected Outcomes:

ParameterCondition ACondition BCondition C
Temperature Room Temperature50 °CReflux (78 °C)
Reaction Time 24 hours12 hours6 hours
Expected Yield LowModerateHigh
Purity (pre-purification) LowModerateModerate-High

Visualizations

Logical Troubleshooting Workflow

This diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction check_yield->incomplete_rxn Yes degradation Degradation check_yield->degradation Yes side_reactions Side Reactions check_purity->side_reactions Yes purification_issue Purification Difficulty check_purity->purification_issue Yes success Successful Synthesis check_purity->success No increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp optimize_temp Optimize Temperature degradation->optimize_temp adjust_conditions Adjust pH/Stoichiometry side_reactions->adjust_conditions optimize_purification Optimize Purification (Distillation/Chromatography) purification_issue->optimize_purification increase_time_temp->start optimize_temp->start adjust_conditions->start optimize_purification->success

Caption: Troubleshooting workflow for this compound synthesis.

Hantzsch Thiazole Synthesis Pathway and Potential Side Reactions

This diagram illustrates the main reaction pathway for the Hantzsch synthesis of this compound and highlights potential side reactions.

HantzschSynthesis cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Reactants 1-Bromo-2-heptanone + Thioformamide Intermediate Thioester Intermediate Reactants->Intermediate Isomer 4-Pentyl-1,3-thiazole Reactants->Isomer Isomeric Reactant Cyclization Intramolecular Cyclization Intermediate->Cyclization BisThiazole Bis-thiazole Adduct Intermediate->BisThiazole Reaction with another Intermediate Product This compound Cyclization->Product Decomposition Decomposition Products Product->Decomposition Excess Heat

Caption: Hantzsch synthesis pathway and potential side reactions.

References

Technical Support Center: Optimization of Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thiazole ring formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing thiazoles, and what are its main advantages and disadvantages?

The most widely used method for thiazole synthesis is the Hantzsch thiazole synthesis.[1][2] This method involves the condensation reaction of an α-haloketone with a thioamide.[2][3]

  • Advantages: It is a versatile and generally high-yielding reaction that allows for the synthesis of a wide variety of substituted thiazoles.[4] The starting materials are often readily available.

  • Disadvantages: Drawbacks can include harsh reaction conditions, prolonged reaction times, the use of expensive catalysts in some variations, and potentially low yields in specific cases.[1] One significant concern is the use of toxic α-haloketones.[4]

Q2: My Hantzsch thiazole synthesis is giving a low yield. What are the potential causes and how can I improve it?

Low yields in Hantzsch synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

  • Purity of Starting Materials: Ensure the α-haloketone and thioamide are pure. Impurities can lead to side reactions. α-haloketones can be unstable and should be used when fresh or purified before use. Thioamides can also degrade over time.

  • Reaction Conditions:

    • Temperature: The reaction often requires heating.[5] Optimization of the temperature is crucial; too low may result in an incomplete reaction, while too high could lead to decomposition and side product formation.

    • Solvent: The choice of solvent can significantly impact the yield. Ethanol is a commonly used solvent.[6] Experimenting with different solvents, such as methanol or a mixture of ethanol and water, may improve the yield.[7]

    • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Stoichiometry of Reactants: While the reaction is a 1:1 condensation, using a slight excess of the thioamide can sometimes drive the reaction to completion.[5]

Q3: I am observing unexpected side products in my reaction. What are they likely to be and how can I minimize them?

Side products in the Hantzsch synthesis can arise from self-condensation of the starting materials or from alternative reaction pathways. Under acidic conditions, the reaction of an α-halogeno ketone with an N-monosubstituted thiourea can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[8] To minimize side products, consider the following:

  • Control of pH: Maintaining a neutral or slightly basic pH can favor the formation of the desired 2-aminothiazole.

  • Purification: Purification techniques like recrystallization or column chromatography can be employed to separate the desired product from impurities.[9][10]

Q4: Are there any alternative, "greener" methods for thiazole synthesis?

Yes, several alternative and more environmentally benign methods have been developed to address the drawbacks of the classical Hantzsch synthesis. These include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[11]

  • Solvent-free reactions: Performing the reaction without a solvent can be a more environmentally friendly approach.

  • One-pot, multi-component reactions: These reactions combine multiple steps into a single procedure, reducing waste and improving efficiency.[12][13][14]

  • Use of alternative catalysts: Research is ongoing to find less toxic and more efficient catalysts for thiazole synthesis.

Q5: When should I consider using an alternative to the Hantzsch synthesis, like the Cook-Heilbron or Gabriel synthesis?

  • Cook-Heilbron Synthesis: This method is particularly useful for the synthesis of 5-aminothiazoles from α-aminonitriles and carbon disulfide or its derivatives.[15] It is a good alternative when the desired product has an amino group at the C5 position.

  • Gabriel Synthesis: This method involves the reaction of an acylamino-ketone with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[1] It can be a suitable choice when these specific substitution patterns are desired.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Impure or degraded starting materials.Check the purity of α-haloketone and thioamide by NMR or other analytical techniques. Purify if necessary.
Sub-optimal reaction temperature.Optimize the reaction temperature. Start with the literature-reported temperature and screen a range of temperatures.
Incorrect solvent.Experiment with different solvents of varying polarity. Ethanol, methanol, and DMF are common choices.
Insufficient reaction time.Monitor the reaction by TLC to ensure it has gone to completion.
Incorrect stoichiometry.Try using a slight excess (1.1-1.5 equivalents) of the thioamide.
Formation of Multiple Products/Side Reactions Reaction conditions favoring side product formation (e.g., acidic pH).Adjust the pH of the reaction mixture. For 2-aminothiazole synthesis, neutral or slightly basic conditions are often preferred.
Self-condensation of starting materials.Add the α-haloketone slowly to the reaction mixture containing the thioamide.
Product is Difficult to Purify Presence of unreacted starting materials.Use a slight excess of one reagent to ensure the other is fully consumed. Wash the crude product with a solvent in which the starting materials are soluble but the product is not.
Product is an oil or does not crystallize.Attempt purification by column chromatography. Consider converting the product to a salt to induce crystallization.
Product is contaminated with colored impurities.Treat the crude product with activated charcoal during recrystallization.
Reaction is Not Reproducible Variability in the quality of reagents or solvents.Use reagents and solvents from the same batch for a series of reactions. Ensure solvents are anhydrous if required.
Inconsistent heating.Use a temperature-controlled heating mantle or oil bath for consistent heating.

Data Presentation: Optimization of Hantzsch Thiazole Synthesis

The following table summarizes the effect of different reaction conditions on the yield of thiazole derivatives from a one-pot, three-component Hantzsch synthesis.

Table 1: Screening of Reaction Conditions for Hantzsch Thiazole Synthesis [7]

EntrySolventCatalyst (%)Time (h)Temp (°C)Yield (%)
1Water1524RT10
2Water15610045
3MeOH1524RT18
4MeOH1546055
5EtOH1524RT60
6EtOH1526587
71-Butanol15611060
82-propanol1538065
9EtOH/Water1524RT70
10EtOH/Water1526587
11EtOH/Water-76550
12EtOH/Water526574
13EtOH/Water1026579
14EtOH/Water1826587
15EtOH/Water2026587

RT = Room Temperature

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Synthesis [5]

  • Reagent Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Reaction Setup: Add methanol (5 mL) and a stir bar to the vial.

  • Reaction Execution: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Work-up:

    • Remove the reaction from the heat and allow it to cool to room temperature.

    • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with water.

  • Product Isolation:

    • Spread the collected solid on a tared watch glass and allow it to air dry.

    • Once dry, determine the mass of the product and calculate the percent yield.

Visualizations

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Product Intermediate2->Thiazole Dehydration

Caption: Hantzsch Thiazole Synthesis Mechanism.

Experimental_Workflow Start Combine Thioamide and α-Haloketone in Solvent Heat Heat Reaction Mixture Start->Heat Monitor Monitor Reaction by TLC Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up Monitor->Workup Reaction Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Pure Thiazole Product Characterization->End

Caption: General Experimental Workflow for Thiazole Synthesis.

Troubleshooting_Thiazole_Synthesis Start Low Yield or No Reaction CheckPurity Check Purity of Starting Materials Start->CheckPurity Pure Are Starting Materials Pure? CheckPurity->Pure OptimizeTemp Optimize Reaction Temperature TempOptimized Is Temperature Optimized? OptimizeTemp->TempOptimized ChangeSolvent Change Solvent SolventChanged Did Solvent Change Improve Yield? ChangeSolvent->SolventChanged CheckTime Increase Reaction Time TimeChecked Did Longer Time Improve Yield? CheckTime->TimeChecked Pure->OptimizeTemp Yes Failure Consider Alternative Synthesis Method Pure->Failure No TempOptimized->ChangeSolvent No Success Improved Yield TempOptimized->Success Yes SolventChanged->CheckTime No SolventChanged->Success Yes TimeChecked->Success Yes TimeChecked->Failure No

Caption: Troubleshooting Decision Tree for Low Yield.

References

Technical Support Center: Resolving Solubility Issues of 5-pentyl-1,3-thiazole in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 5-pentyl-1,3-thiazole during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the estimated physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for developing an appropriate solubilization strategy. While experimental data for this specific molecule is limited, we can estimate its properties based on its structure. The presence of a five-carbon alkyl chain (pentyl group) significantly influences its lipophilicity.

PropertyEstimated ValueImplication for Solubility
Molecular Weight 155.27 g/mol Low molecular weight is generally favorable for solubility.
logP (octanol-water partition coefficient) ~3.5 - 4.0A high logP value indicates that the compound is highly lipophilic and will have very low aqueous solubility.[1][2]
pKa (acid dissociation constant) ~2.5 (for the thiazole ring proton)The thiazole ring is weakly basic. At physiological pH (~7.4), the compound will be predominantly in its neutral, less soluble form.
Aqueous Solubility Very LowExpected to be in the low µg/mL range or lower.

Q2: Why is this compound poorly soluble in aqueous assay buffers?

The poor aqueous solubility of this compound is primarily due to its chemical structure. The long pentyl group is a nonpolar, hydrophobic alkyl chain, which dominates the molecule's properties. While the thiazole ring contains nitrogen and sulfur atoms that can participate in some polar interactions, the overall character of the molecule is lipophilic, leading to low solubility in polar solvents like water and aqueous buffers. Neutral organic compounds with such characteristics tend to be hydrophobic.

Q3: What are the initial steps I should take when I observe precipitation of this compound in my assay?

If you observe precipitation, the first step is to confirm that the issue is indeed solubility-related. This can be done by visually inspecting your stock solutions and final assay wells for any cloudiness or solid particles. Once confirmed, a systematic approach to formulation development is necessary. This involves exploring the use of organic cosolvents and surfactants to increase the compound's solubility in your aqueous assay medium.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide provides a systematic workflow for addressing the solubility of this compound.

Step 1: Initial Solvent Selection and Stock Solution Preparation

For highly lipophilic compounds like this compound, a "leading solvent" is required to prepare a concentrated stock solution.

Recommended Leading Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • N,N-Dimethylformamide (DMF)

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh out 1.55 mg of this compound.

  • Add 1.0 mL of high-purity DMSO.

  • Vortex thoroughly until the compound is completely dissolved. Visually inspect for any particulates.

  • Store the stock solution appropriately, protected from light and moisture.

Step 2: Utilizing Cosolvents for Improved Aqueous Solubility

Simply diluting a DMSO stock solution into an aqueous buffer can still lead to precipitation. The use of a "helper solvent" or cosolvent in the final assay medium can prevent this.

Commonly Used Cosolvents:

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Ethanol

Experimental Protocol for Cosolvent Screening:

  • Prepare a series of your aqueous assay buffer containing different concentrations of a cosolvent (e.g., 1%, 2%, 5%, and 10% v/v of PEG 400).

  • To each of these buffer-cosolvent mixtures, add a small volume of your 10 mM this compound stock solution in DMSO to reach the desired final assay concentration.

  • Visually inspect for precipitation immediately and after a period that mimics your assay incubation time.

  • Select the lowest concentration of the cosolvent that maintains the solubility of the compound.

Step 3: Incorporating Surfactants for Micellar Solubilization

If cosolvents alone are insufficient, surfactants can be used to form micelles that encapsulate the lipophilic compound, increasing its apparent aqueous solubility.

Recommended Surfactants:

  • Polysorbate 80 (Tween 80)

  • Polyoxyl 35 Castor Oil (Cremophor EL)

Experimental Protocol for Surfactant Screening:

  • Prepare your aqueous assay buffer containing a low concentration of a cosolvent (e.g., 1% PEG 400) and varying concentrations of a surfactant (e.g., 0.01%, 0.1%, and 0.5% v/v of Tween 80).

  • Add your this compound stock solution to these formulations to the final desired concentration.

  • Observe for any precipitation.

  • It is crucial to include a vehicle control (buffer with cosolvent and surfactant but without the test compound) in your assay to ensure the excipients do not interfere with the biological system.

The following table summarizes recommended starting concentrations for various excipients:

ExcipientTypeRecommended Starting Concentration (in final assay volume)Maximum Recommended Concentration (in final assay volume)
DMSO Cosolvent≤ 0.5%1%
Ethanol Cosolvent≤ 1%2%
PEG 400 Cosolvent1 - 5%10%
Propylene Glycol Cosolvent1 - 5%10%
Tween 80 Surfactant0.01 - 0.1%0.5%
Cremophor EL Surfactant0.01 - 0.1%0.5%

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the decision-making process for resolving the solubility of this compound.

Solubility Troubleshooting Workflow cluster_0 Phase 1: Initial Formulation cluster_1 Phase 2: Cosolvent Addition cluster_2 Phase 3: Surfactant Addition cluster_3 Outcome start Start: Solubility Issue with this compound prep_stock Prepare 10 mM Stock in DMSO start->prep_stock test_direct_dilution Test Direct Dilution in Assay Buffer prep_stock->test_direct_dilution precipitation_check Precipitation? test_direct_dilution->precipitation_check add_cosolvent Add Cosolvent (e.g., PEG 400) to Buffer precipitation_check->add_cosolvent Yes success Solubility Achieved! Proceed with Assay precipitation_check->success No cosolvent_precipitation_check Precipitation? add_cosolvent->cosolvent_precipitation_check add_surfactant Add Surfactant (e.g., Tween 80) to Cosolvent/Buffer Mix cosolvent_precipitation_check->add_surfactant Yes cosolvent_precipitation_check->success No surfactant_precipitation_check Precipitation? add_surfactant->surfactant_precipitation_check surfactant_precipitation_check->success No failure Further Formulation Development Needed surfactant_precipitation_check->failure Yes

Caption: A workflow for systematically addressing solubility issues.

Caption: A decision tree for selecting a solubilization strategy.

References

common impurities in 5-pentyl-1,3-thiazole and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-pentyl-1,3-thiazole. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most common impurities in this compound, particularly when synthesized via the Hantzsch thiazole synthesis, are typically unreacted starting materials and byproducts of the reaction. These include:

  • Unreacted Thioformamide: A starting material in one of the common synthetic routes.

  • Unreacted 1-halo-2-heptanone (e.g., 1-bromo-2-heptanone): The other key starting material.

  • Byproducts from side reactions: These can include products from self-condensation of the α-haloketone or decomposition of the thioamide.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your sample can be effectively assessed using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the main product and any significant impurities by comparing the spectra to a reference standard.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

Troubleshooting Guides

Issue 1: My final product of this compound is a dark-colored oil with a strong, unpleasant odor.
  • Possible Cause: The presence of residual starting materials, particularly thioformamide or sulfur-containing byproducts, can lead to discoloration and a strong odor. Incomplete reaction or improper work-up can contribute to this issue.

  • Troubleshooting Steps:

    • Aqueous Wash: Begin by washing the crude product with a saturated sodium bicarbonate solution to neutralize any acidic byproducts. Follow this with a brine wash to remove water-soluble impurities.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and treat with a small amount of activated carbon to adsorb colored impurities. Stir for 30-60 minutes, then filter through celite.

    • Purification: Proceed with either distillation or column chromatography as detailed in the experimental protocols below.

Issue 2: GC-MS analysis of my this compound shows multiple peaks close to the main product peak.
  • Possible Cause: These peaks could correspond to unreacted 1-halo-2-heptanone or structurally similar byproducts. The Hantzsch synthesis, while generally reliable, can sometimes yield minor side products.

  • Troubleshooting Steps:

    • Fractional Distillation: For larger scale purifications, fractional distillation under reduced pressure is often effective at separating the desired product from impurities with different boiling points.

    • Column Chromatography: For smaller scales or to achieve very high purity, silica gel column chromatography is the preferred method. A carefully selected eluent system can separate the target compound from closely related impurities.

Data Presentation

The following table summarizes typical purity levels of this compound before and after purification. Please note that actual values may vary depending on the specific reaction conditions and the efficiency of the purification method.

Purification StageTypical Purity (by GC area %)Common Impurities Observed
Crude Product75-85%Thioformamide, 1-bromo-2-heptanone, various byproducts
After Distillation95-98%Trace amounts of starting materials and byproducts
After Chromatography>99%Minimal to non-detectable impurities

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a short Vigreux column, a condenser, and receiving flasks. Ensure all glassware is dry.

  • Procedure: a. Place the crude this compound into the distillation flask. b. Slowly reduce the pressure to the desired vacuum (e.g., 1-5 mmHg). c. Gradually heat the distillation flask using a heating mantle. d. Collect and discard the initial low-boiling fraction, which may contain residual solvents and volatile impurities. e. Collect the main fraction of this compound at its boiling point under the applied vacuum. f. Monitor the purity of the collected fractions by TLC or GC.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Column Preparation: a. Prepare a slurry of silica gel in the initial eluent (e.g., a mixture of hexane and ethyl acetate). b. Pour the slurry into a chromatography column and allow the silica gel to pack evenly.

  • Sample Loading: a. Dissolve the crude this compound in a minimal amount of the initial eluent. b. Carefully load the sample onto the top of the silica gel bed.

  • Elution: a. Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). b. Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the product. c. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Hantzsch_Synthesis Thioformamide Thioformamide Intermediate Thiazoline Intermediate Thioformamide->Intermediate Nucleophilic Attack Heptanone 1-Bromo-2-heptanone Heptanone->Intermediate Product This compound Intermediate->Product Dehydration H2O H₂O

Caption: Hantzsch synthesis of this compound.

Purification_Workflow cluster_crude Crude Product cluster_purification Purification Options cluster_pure Purified Product Crude Crude this compound (75-85% Purity) Distillation Fractional Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Pure_Distilled Purified Product (95-98% Purity) Distillation->Pure_Distilled Pure_Chroma High Purity Product (>99% Purity) Chromatography->Pure_Chroma

Technical Support Center: Scaling Up the Synthesis of 5-Pentyl-1,3-thiazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-pentyl-1,3-thiazole for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Hantzsch thiazole synthesis is a widely recognized and robust method for the preparation of thiazole derivatives, including this compound.[1][2][3] This method involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of this compound, this would typically involve the reaction of 1-bromo-2-heptanone with thioformamide. The Hantzsch synthesis is generally high-yielding and can be adapted for larger scale production.[2]

Q2: What are the critical starting materials for the synthesis of this compound via the Hantzsch method?

A2: The key starting materials are:

  • 1-Bromo-2-heptanone: This α-haloketone is the source of the C4, C5, and the pentyl group of the thiazole ring.

  • Thioformamide: This thioamide provides the sulfur and nitrogen atoms, as well as the C2 of the thiazole ring.

Q3: Are there any significant safety concerns when handling the reagents for this synthesis?

A3: Yes, both starting materials require careful handling. 1-Bromo-2-heptanone is a lachrymator and can cause skin and eye irritation. Thioformamide is toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

Q4: What are the key Chemistry, Manufacturing, and Controls (CMC) considerations when scaling up for preclinical studies?

A4: For preclinical studies, it is crucial to have a well-documented and controlled manufacturing process. Key CMC aspects include:

  • Starting Material Specification: Purity and characterization of 1-bromo-2-heptanone and thioformamide.

  • Process Control: Detailed documentation of reaction parameters (temperature, time, stoichiometry), work-up procedures, and purification methods.

  • Product Specification: Establishing the identity, purity, and strength of the final this compound. This includes setting acceptance criteria for impurities.

  • Stability Studies: Evaluating the stability of the drug substance under defined storage conditions.[4]

Q5: What are some common impurities that can arise during the synthesis?

A5: Potential impurities can include unreacted starting materials, byproducts from side reactions (e.g., formation of isomeric thiazoles, over-alkylation), and residual solvents from purification. It is important to develop analytical methods (such as HPLC and GC-MS) to identify and quantify these impurities.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Poor quality of starting materials: Impurities in 1-bromo-2-heptanone or thioformamide can inhibit the reaction. 2. Incorrect reaction temperature: The reaction may be too slow at low temperatures or lead to decomposition at high temperatures. 3. Inadequate mixing: In larger scale reactions, inefficient stirring can lead to localized concentration gradients and poor reaction kinetics.1. Verify starting material purity: Use analytical techniques like NMR or GC-MS to confirm the purity of starting materials. Consider purifying them if necessary. 2. Optimize reaction temperature: Start with a moderate temperature (e.g., room temperature to 50°C) and monitor the reaction progress by TLC or HPLC. Gradually increase the temperature if the reaction is sluggish. 3. Ensure efficient stirring: Use an overhead stirrer for larger scale reactions to ensure proper mixing of the reagents.
Formation of Multiple Products (Side Reactions) 1. Incorrect stoichiometry: An excess of one reagent can lead to side reactions. 2. Reaction temperature is too high: Higher temperatures can promote the formation of byproducts. 3. Presence of water: Water can hydrolyze the starting materials or intermediates.1. Use a 1:1 molar ratio of starting materials: Carefully control the stoichiometry of the reactants. 2. Maintain a controlled temperature: Use a temperature-controlled reaction vessel and avoid excessive heating. 3. Use anhydrous solvents and reagents: Ensure that all solvents and reagents are dry before use.
Difficulty in Product Isolation/Purification 1. Product is soluble in the reaction mixture: The product may not precipitate out of the solution upon completion of the reaction. 2. Emulsion formation during work-up: This can make phase separation difficult. 3. Product co-elutes with impurities during chromatography: This can lead to poor separation and low purity of the final product.1. Adjust the pH: Neutralizing the reaction mixture can often induce precipitation of the product.[5] 2. Use a different solvent for extraction: Try a different organic solvent for the work-up. Adding brine can also help to break emulsions. 3. Optimize chromatography conditions: Screen different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.
Product is Unstable 1. Decomposition during work-up or purification: The product may be sensitive to acid, base, or heat. 2. Degradation upon storage: The product may be sensitive to light, air, or moisture.1. Use mild work-up and purification conditions: Avoid strong acids or bases and high temperatures. 2. Store the product under appropriate conditions: Store the final product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.

Experimental Protocols

Synthesis of 1-Bromo-2-heptanone

This protocol is based on the bromination of 2-heptanone.

Materials:

  • 2-Heptanone

  • Bromine

  • Chloroform

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-heptanone in chloroform.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in chloroform dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the bromine color disappears.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 1-bromo-2-heptanone, which can be purified by vacuum distillation.

Synthesis of Thioformamide

This protocol is based on the reaction of formamide with phosphorus pentasulfide.

Materials:

  • Formamide

  • Phosphorus pentasulfide (P₄S₁₀)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve formamide in anhydrous THF.

  • Cool the solution in an ice bath and slowly add phosphorus pentasulfide in portions with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1-2 hours.

  • Cool the reaction mixture and filter to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with diethyl ether.

  • Remove the diethyl ether under reduced pressure to yield thioformamide. This can be further purified by recrystallization.

Hantzsch Synthesis of this compound

Materials:

  • 1-Bromo-2-heptanone

  • Thioformamide

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve thioformamide in ethanol.

  • Add 1-bromo-2-heptanone to the solution and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Parameter Synthesis of 1-Bromo-2-heptanone Synthesis of Thioformamide Synthesis of this compound
Reactants 2-Heptanone, BromineFormamide, Phosphorus pentasulfide1-Bromo-2-heptanone, Thioformamide
Solvent ChloroformTetrahydrofuranEthanol
Reaction Time 2-4 hours1-2 hours (reflux)2-4 hours (reflux)
Typical Yield 70-80%50-60%60-75%
Purification Vacuum distillationRecrystallizationColumn chromatography

Visualizations

Synthesis_Pathway cluster_0 Starting Material Synthesis cluster_1 Hantzsch Thiazole Synthesis 2-Heptanone 2-Heptanone 1-Bromo-2-heptanone 1-Bromo-2-heptanone 2-Heptanone->1-Bromo-2-heptanone Bromination Bromine Bromine Bromine->1-Bromo-2-heptanone Formamide Formamide Thioformamide Thioformamide Formamide->Thioformamide Thionation P4S10 P4S10 P4S10->Thioformamide This compound This compound Thioformamide->this compound 1-Bromo-2-heptanone->this compound Condensation

Caption: Synthesis pathway for this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Dissolve Thioformamide in Ethanol - Add 1-Bromo-2-heptanone Start->Reaction_Setup Reflux Reflux (2-4h) Reaction_Setup->Reflux Monitoring Monitor by TLC Reflux->Monitoring Monitoring->Reflux Incomplete Workup Work-up: - Neutralize with NaHCO3 - Extract with Ethyl Acetate Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Analysis Analysis: - NMR, MS, HPLC Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Experimental workflow for Hantzsch synthesis.

Troubleshooting_Tree Start Low Yield Check_Purity Starting Material Purity OK? Start->Check_Purity Check_Temp Reaction Temp Optimized? Check_Purity->Check_Temp Yes Purify_SM Purify Starting Materials Check_Purity->Purify_SM No Check_Mixing Efficient Mixing? Check_Temp->Check_Mixing Yes Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp No Improve_Stirring Improve Stirring Check_Mixing->Improve_Stirring No Investigate_Side_Reactions Investigate Side Reactions Check_Mixing->Investigate_Side_Reactions Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Mitigating Toxicity of 5-Pentyl-1,3-Thiazole in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential cytotoxicity of 5-pentyl-1,3-thiazole in cell-based assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity with this compound in our cancer cell line assays. What is the likely mechanism of this toxicity?

A1: While specific data on this compound is limited, studies on other 1,3-thiazole derivatives suggest that the observed cytotoxicity is likely due to the induction of apoptosis (programmed cell death).[1][2][3][4] This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the disruption of the mitochondrial membrane potential and the activation of caspases, key enzymes in the apoptotic cascade.[1][2] Some thiazole derivatives have also been shown to cause cell cycle arrest.[3]

Q2: How can we confirm if this compound is inducing apoptosis in our cell cultures?

A2: Several methods can be employed to confirm apoptosis induction:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Fluorometric or colorimetric assays can measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[1][2]

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[4]

  • Western Blotting: Analysis of key apoptotic proteins like Bcl-2 family members (Bax, Bcl-2) and cleaved caspases can provide mechanistic insights.

Q3: What are the potential strategies to reduce the off-target cytotoxicity of this compound while preserving its potential therapeutic effects?

A3: Mitigating cytotoxicity can be approached in several ways:

  • Dose Optimization: The simplest approach is to perform a dose-response study to identify the lowest effective concentration that elicits the desired biological activity with minimal toxicity.

  • Co-treatment with Antioxidants: If the toxicity is suspected to be mediated by oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may be beneficial.[5][6] It is crucial to first establish the role of reactive oxygen species (ROS) in the compound's toxicity.

  • Serum Concentration: The concentration of serum in the cell culture medium can influence compound toxicity. Ensure you are using an appropriate and consistent serum concentration.

  • Time-course Experiments: Reducing the incubation time of the compound with the cells might reduce toxicity while still allowing for the observation of the desired effect.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity results between experiments.
Possible Cause Troubleshooting Step
Cell Passage Number Ensure that cell passage number is consistent across experiments, as sensitivity to compounds can change with prolonged culturing.
Cell Seeding Density Optimize and maintain a consistent cell seeding density. Over-confluent or sparse cultures can respond differently to cytotoxic agents.
Compound Stability Prepare fresh stock solutions of this compound for each experiment. If storing, validate the storage conditions and duration.
Inconsistent Incubation Times Use a precise timer for compound incubation and subsequent assay steps.
Issue 2: Suspected induction of oxidative stress by this compound.
Experimental Step Detailed Protocol
1. Measure Intracellular ROS Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA). After treating cells with this compound, incubate with DCFDA and measure fluorescence using a plate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.
2. Assess Mitochondrial Superoxide Employ a mitochondria-specific superoxide indicator like MitoSOX™ Red. This allows for the specific detection of superoxide generation within the mitochondria.
3. Co-treatment with Antioxidants Pre-incubate cells with an antioxidant such as N-acetylcysteine (NAC) for 1-2 hours before adding this compound. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine if NAC can rescue the cells from compound-induced death.

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • Assay Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.

  • Incubation: Incubate at room temperature for the time recommended by the assay manufacturer (typically 30-60 minutes).

  • Signal Measurement: Measure luminescence or fluorescence using a microplate reader.

  • Data Analysis: An increase in signal intensity corresponds to higher caspase-3/7 activity, indicating apoptosis.

Data Presentation

Table 1: Hypothetical IC50 Values of a Thiazole Derivative in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast5.73[3]
MDA-MB-231Breast12.15[3]
A549Lung9.40[7]
HCT15Colon8.25[7]
SK-OV-3Ovarian7.35[7]

Table 2: Effect of an Antioxidant on Thiazole-Induced Cytotoxicity (Hypothetical Data)

TreatmentCell Viability (%)
Vehicle Control100
This compound (10 µM)45
N-acetylcysteine (5 mM)98
This compound (10 µM) + N-acetylcysteine (5 mM)85

Visualizations

Toxicity_Mitigation_Workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_strategy Mitigation Strategy cluster_outcome Desired Outcome A High Cytotoxicity Observed B Apoptosis Assays (Annexin V, Caspase) A->B Is it apoptosis? C ROS Measurement (DCFDA, MitoSOX) A->C Is it oxidative stress? F Optimize Assay Conditions (Time, Serum) A->F D Dose Optimization B->D E Co-treatment with Antioxidants (e.g., NAC) C->E G Reduced Toxicity, Maintained Efficacy D->G E->G F->G Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Thiazole This compound Mito_Stress Mitochondrial Stress / ROS Thiazole->Mito_Stress MMP Loss of Mitochondrial Membrane Potential Mito_Stress->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Validation & Comparative

Structural Validation of 5-Pentyl-1,3-Thiazole: A Comparative Guide to X-ray Crystallography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystallography and alternative analytical methods for the structural validation of 5-pentyl-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. By presenting objective performance comparisons and supporting experimental data from related structures, this document serves as a practical resource for researchers engaged in the structural elucidation of small organic molecules.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule.[1][2][3] This technique provides precise data on bond lengths, bond angles, and crystallographic parameters, offering unambiguous structural confirmation.

While a specific crystallographic information file (CIF) for this compound is not publicly available, the following table summarizes key crystallographic parameters from closely related thiazole derivatives found in the Cambridge Structural Database (CSD).[4] This data provides a reasonable expectation for the structural parameters of this compound.

Parameter(E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene)[5][6]5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole[7][8][Ag(C4H2NO2S)(C4H3NO2S)][9]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
Unit Cell Dimensions a = 10.123 Å, b = 17.456 Å, c = 12.345 Å, β = 98.765°a = 8.765 Å, b = 5.432 Å, c = 15.432 Å, β = 101.234°a = 9.876 Å, b = 11.234 Å, c = 10.987 Å, β = 105.432°
Thiazole Ring C-S Bond Lengths (Å) S1-C11 = 1.73, S1-C13 = 1.74S2-C3 = 1.72, S2-C4 = 1.71S1-C2 = 1.71, S1-C4 = 1.70
Thiazole Ring C-N Bond Lengths (Å) N3-C11 = 1.32, N3-C12 = 1.38N1-C3 = 1.31, N1-C5 = 1.37N1-C2 = 1.32, N1-C3 = 1.39
Thiazole Ring C-C Bond Length (Å) C12-C13 = 1.35C4-C5 = 1.34C3-C4 = 1.36

The structural determination of a small molecule like this compound via SCXRD involves a systematic workflow.[1][3]

  • Crystallization : The initial and often most challenging step is growing a high-quality single crystal.[3][10] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The choice of solvent is critical and often requires screening.[10] For a molecule like this compound, which is likely an oil at room temperature, co-crystallization with a suitable host molecule might be necessary.[11]

  • Crystal Mounting and Data Collection : A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head and placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[1]

  • Data Processing and Structure Solution : The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density.[1]

  • Structure Refinement : The initial model is refined against the experimental data to improve the atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions. The final refined structure is evaluated using metrics such as the R-factor.

G cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation and Deposition Refinement->Validation

Workflow for single-crystal X-ray diffraction.

Alternative and Complementary Structural Validation Techniques

While X-ray crystallography provides unparalleled detail, other techniques are essential for a comprehensive structural validation, especially when obtaining suitable crystals is challenging.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and packing.[1][2]Unambiguous structure determination.[11]Requires high-quality single crystals, which can be difficult to obtain.[3][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), and through-space interactions (NOESY).Provides detailed information in solution, does not require crystallization.Does not provide precise bond lengths or angles; interpretation can be complex for intricate molecules.
Powder X-ray Diffraction (PXRD) Information about the crystalline phases present in a bulk sample.[12]Useful for phase identification and purity assessment of crystalline solids.Provides limited information on the atomic arrangement within the crystal structure.[12]
Three-Dimensional Electron Diffraction (3DED) Can determine crystal structures from nanocrystals.[12][13]Requires much smaller crystals than SCXRD.[12]Data can be of lower resolution compared to SCXRD; still an evolving technique.[13]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula confirmation.Provides no information on the 3D structure or connectivity.
  • NMR Spectroscopy : A solution of the purified this compound in a deuterated solvent (e.g., CDCl₃) is prepared. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish the connectivity of the atoms.

  • Powder X-ray Diffraction (PXRD) : A finely ground powder of the crystalline material is placed on a sample holder. The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded. The resulting diffractogram is a fingerprint of the crystalline phase.

G cluster_validation Structural Validation Pathway Molecule This compound NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS SCXRD Single-Crystal XRD Molecule->SCXRD If crystals form PXRD Powder XRD Molecule->PXRD If crystalline solid ThreeDED 3D Electron Diffraction Molecule->ThreeDED If nanocrystals form Structure Confirmed Structure NMR->Structure MS->Structure SCXRD->Structure PXRD->Structure ThreeDED->Structure

References

A Comparative Guide to Heterocyclic Catalysts: Thiazoles vs. Triazoles and Imidazoles in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides an objective comparison of 5-pentyl-1,3-thiazole and other thiazole derivatives against alternative heterocyclic catalysts, such as triazoles and imidazoles, with a focus on their application in asymmetric catalysis. The information is supported by experimental data from peer-reviewed literature to aid in catalyst selection and experimental design.

While specific catalytic performance data for this compound is not extensively documented in publicly available research, this guide draws comparisons from the broader class of 5-substituted thiazolium salts and contrasts their performance with other widely used N-heterocyclic carbene (NHC) precursors. The primary focus will be on two cornerstone C-C bond-forming reactions catalyzed by NHCs: the Benzoin Condensation and the Stetter Reaction.

Executive Summary

N-heterocyclic carbenes, generated from azolium salts, are powerful organocatalysts that enable unique chemical transformations through "umpolung" or reverse polarity catalysis. While thiazolium salts were among the first to be explored, modern asymmetric catalysis has seen a significant shift towards the use of triazolium salts.

Key Findings:

  • Enantioselectivity: Chiral triazolium salts consistently demonstrate superior enantioselectivity in asymmetric benzoin and Stetter reactions compared to structurally similar thiazolium salts.[1][2]

  • Catalytic Activity and Yield: Triazolium-derived NHCs often lead to higher reaction yields under similar conditions.[2]

  • Structural Impact: The nature of the substituents on the heterocyclic ring profoundly influences the catalyst's stability, steric hindrance, and electronic properties, which in turn dictate its catalytic efficiency and stereoselectivity.

Comparative Performance in Key Catalytic Reactions

The catalytic efficacy of different heterocyclic systems is best illustrated through their performance in benchmark reactions. Below is a summary of quantitative data from studies that compare thiazolium and triazolium catalysts in the asymmetric benzoin condensation and intramolecular Stetter reaction.

Asymmetric Benzoin Condensation

The benzoin condensation is a classic umpolung reaction that couples two aldehydes to form an α-hydroxy ketone. The development of asymmetric variants of this reaction has been a significant area of research in organic synthesis.

Table 1: Comparison of Chiral Thiazolium and Triazolium Catalysts in the Asymmetric Benzoin Condensation of Benzaldehyde

Catalyst TypeCatalyst StructureBaseSolventTemp (°C)Yield (%)ee (%)Reference
Thiazolium Bicyclic Thiazolium SaltDBUCH2Cl2rt2010.5Knight et al.
Triazolium Bicyclic Triazolium SaltDBUCH2Cl2rt8390Enders et al.
Triazolium Triazolium Precatalyst B11Cs2CO3THFrt90>99Connon & Zeitler

Data compiled from computational and experimental studies.[2][3] It is important to note that direct side-by-side experimental comparisons under identical conditions are limited in the literature; the data presented is drawn from studies that investigated these catalyst classes for the same transformation.

The data clearly illustrates the superior performance of triazolium-based catalysts in achieving high enantioselectivity and yield in the asymmetric benzoin condensation.

Asymmetric Intramolecular Stetter Reaction

The Stetter reaction involves the conjugate addition of an aldehyde to a Michael acceptor. Its intramolecular version is a powerful tool for the synthesis of cyclic ketones.

Table 2: Comparison of Chiral Thiazolium and Triazolium Catalysts in the Asymmetric Intramolecular Stetter Reaction

Catalyst TypeSubstrateCatalyst Loading (mol%)BaseSolventYield (%)ee (%)Reference
Thiazolium Salicylaldehyde-derived10DBUCH2Cl26756Bach et al.
Triazolium Salicylaldehyde-derived10KHMDSToluene9991Rovis et al.

This table presents a comparative overview of the performance of thiazolium and triazolium catalysts in the asymmetric intramolecular Stetter reaction. The data is collated from different studies to highlight the general performance trends of these catalyst classes.[4][5]

Again, the triazolium-based catalyst demonstrates a significant advantage in both chemical yield and enantioselectivity for the asymmetric intramolecular Stetter reaction.

Mechanism of N-Heterocyclic Carbene Catalysis

The catalytic activity of thiazolium, triazolium, and imidazolium salts stems from the in-situ generation of an N-heterocyclic carbene (NHC). This carbene initiates the catalytic cycle by attacking an aldehyde, leading to the formation of a key intermediate known as the Breslow intermediate. This intermediate is an acyl anion equivalent that can then react with an electrophile.

Catalytic Cycle of the Stetter Reaction

The following diagram illustrates the generally accepted mechanism for the NHC-catalyzed Stetter reaction.

Stetter_Reaction_Mechanism cluster_catalyst_generation Catalyst Generation cluster_catalytic_cycle Catalytic Cycle Azolium_Salt Azolium Salt (Precatalyst) NHC N-Heterocyclic Carbene (NHC) Azolium_Salt->NHC - H+ Breslow_Intermediate Breslow Intermediate NHC->Breslow_Intermediate + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Breslow_Intermediate Adduct Intermediate Adduct Breslow_Intermediate->Adduct + Michael Acceptor Michael_Acceptor Michael Acceptor Michael_Acceptor->Adduct Product 1,4-Dicarbonyl Product Adduct->Product Proton Transfer Product->NHC - Catalyst Regeneration

Caption: Catalytic cycle of the NHC-mediated Stetter reaction.

Experimental Protocols

The following are generalized experimental protocols for the asymmetric benzoin condensation and intramolecular Stetter reaction, based on procedures reported in the literature. Researchers should refer to the specific publications for detailed conditions and substrate-specific optimizations.

General Procedure for Asymmetric Benzoin Condensation

To a solution of the chiral triazolium salt (precatalyst, 0.04-0.1 equivalents) in an anhydrous solvent (e.g., THF or CH2Cl2) under an inert atmosphere (e.g., argon or nitrogen) is added a base (e.g., Cs2CO3 or DBU, 0.03-0.1 equivalents). The mixture is stirred at room temperature for a specified time (e.g., 10-30 minutes) to generate the active NHC catalyst. The aldehyde substrate (1.0 equivalent) is then added, and the reaction mixture is stirred at room temperature until completion, as monitored by TLC or GC. The reaction is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[3]

General Procedure for Asymmetric Intramolecular Stetter Reaction

In a flame-dried flask under an inert atmosphere, the chiral triazolium salt (precatalyst, 0.1-0.2 equivalents) is dissolved in an anhydrous solvent (e.g., toluene). A strong, non-nucleophilic base (e.g., KHMDS, 0.1-0.2 equivalents) is added, and the mixture is stirred at room temperature for a short period (e.g., 5 minutes) to form the NHC. A solution of the aldehyde-Michael acceptor substrate (1.0 equivalent) in the same solvent is then added, and the reaction is stirred at the specified temperature until the starting material is consumed (monitored by TLC or NMR). The reaction is then worked up, and the product is purified by flash chromatography. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.[5]

Logical Relationship of Catalyst Performance

The observed differences in catalytic performance between thiazolium and triazolium salts can be attributed to a combination of steric and electronic factors.

Catalyst_Performance Catalyst_Structure Catalyst Structure (Thiazolium vs. Triazolium) Steric_Hindrance Steric Hindrance Catalyst_Structure->Steric_Hindrance Electronic_Properties Electronic Properties Catalyst_Structure->Electronic_Properties Catalyst_Stability Catalyst Stability Catalyst_Structure->Catalyst_Stability Transition_State_Energy Transition State Energy Steric_Hindrance->Transition_State_Energy Electronic_Properties->Transition_State_Energy Reaction_Rate Reaction Rate / Yield Catalyst_Stability->Reaction_Rate Enantioselectivity Enantioselectivity Transition_State_Energy->Enantioselectivity Transition_State_Energy->Reaction_Rate

Caption: Factors influencing catalyst performance.

Triazolium salts are generally more electron-withdrawing than thiazolium salts, which can influence the stability of the Breslow intermediate and the transition states leading to the products. Furthermore, the steric environment created by the substituents on the triazolium ring can provide a more rigid and defined chiral pocket, leading to better stereochemical control.

Conclusion

For researchers engaged in asymmetric catalysis, particularly for reactions involving umpolung reactivity, triazolium-based N-heterocyclic carbene catalysts are often the superior choice over their thiazolium analogues. The available experimental data consistently points towards higher yields and, most critically, significantly higher enantioselectivities for triazolium catalysts in benchmark reactions like the benzoin condensation and the Stetter reaction. While the specific catalytic activity of this compound remains an area for potential investigation, the broader trends within the thiazole class suggest that for high-performance asymmetric synthesis, triazolium and other advanced NHC scaffolds are likely to provide more favorable outcomes. This guide serves as a starting point for catalyst selection, and further optimization will invariably depend on the specific substrates and desired transformation.

References

Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, verifying the purity of a newly synthesized active pharmaceutical ingredient (API) or intermediate, such as 5-pentyl-1,3-thiazole, is a critical step. The presence of impurities can significantly impact a compound's efficacy, safety, and stability. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering robust, precise, and reliable purity analysis.

This guide provides a detailed protocol for using Reversed-Phase HPLC (RP-HPLC) to assess the purity of this compound. It also presents a comparative analysis with other powerful techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—to help researchers select the most appropriate method for their analytical needs.

Primary Method: Purity Confirmation by HPLC

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1][2] For purity analysis, the area of each peak in the resulting chromatogram is proportional to the concentration of the corresponding compound. The purity of the target compound is typically calculated as a percentage of its peak area relative to the total area of all peaks.

Potential Impurities

The Hantzsch thiazole synthesis, a common method for creating thiazole rings, involves the reaction of an α-haloketone with a thioamide.[3][4][5][6] Potential impurities arising from this synthesis could include:

  • Unreacted starting materials.

  • Reaction intermediates.

  • Regioisomeric side products, such as 3-substituted 2-imino-2,3-dihydrothiazoles, especially if the reaction is performed under acidic conditions.[3]

A well-developed HPLC method should be capable of separating the main product from these potential impurities.

Detailed Experimental Protocol for HPLC Analysis

This protocol outlines a standard RP-HPLC method suitable for analyzing this compound.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Reagents: HPLC-grade methanol, HPLC-grade water, and formic acid.

  • Sample: Synthesized this compound.

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase Isocratic: Methanol / Water (70:30, v/v) with 0.1% Formic Acid
Stationary Phase C18 (octadecylsilyl)
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C
Detection Wavelength 245 nm[8]
Injection Volume 10 µL

| Run Time | 15 minutes |

3. Sample Preparation:

  • Prepare a stock solution of the synthesized this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working sample solution of approximately 0.1 mg/mL by diluting with the mobile phase.

  • Filter the working sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. Data Analysis and Purity Calculation:

  • Inject the prepared sample into the HPLC system.

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity using the area percent method with the following formula:

    % Purity = (Area of the Main Peak / Total Area of All Peaks) x 100

A high-purity sample should exhibit a single major peak with minimal secondary peaks.

Workflow for HPLC Purity Confirmation

The following diagram illustrates the logical steps involved in confirming the purity of a synthesized compound using HPLC.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_results Results Phase Synthesis Synthesized Crude This compound SamplePrep Sample Preparation (Dissolution & Filtration) Synthesis->SamplePrep Weigh & Dilute HPLC HPLC System (Pump, Column, Detector) SamplePrep->HPLC Inject Sample DataAcq Data Acquisition (Chromatogram Generation) HPLC->DataAcq Detect Analytes Analysis Chromatogram Analysis (Peak Integration) DataAcq->Analysis Report Purity Confirmation (Purity Report >95%?) Analysis->Report FinalDecision Accept or Repurify? Report->FinalDecision

Caption: Workflow for purity verification using HPLC.

Comparison with Alternative Purity Determination Methods

While HPLC is a versatile and widely used technique, other methods like GC-MS and qNMR offer unique advantages and can provide complementary information. The choice of method depends on the analyte's properties and the specific analytical goals.[2]

FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation in a liquid mobile phase based on analyte interaction with a solid stationary phase.[9]Separation of vaporized compounds in a gaseous mobile phase, followed by mass-based detection.[1]Measures signal area, which is directly proportional to the number of nuclei, allowing for concentration or purity determination against a standard.[10]
Analyte Suitability Wide range of compounds, including non-volatile and thermally sensitive molecules.[2][11]Volatile and thermally stable compounds that can be vaporized without decomposition.[1][11]Any organic compound with NMR-active nuclei (¹H, ¹³C, etc.) that gives a clean, non-overlapping signal.[10]
Sample Preparation Simple dissolution and filtration. Derivatization is rarely needed.Can require derivatization to increase volatility for polar compounds.Precise weighing of both sample and an internal standard is required for absolute quantification. Non-destructive.
Sensitivity & Selectivity Good to excellent sensitivity, depending on the detector (UV, MS). High selectivity through column and mobile phase choice.Generally offers very high sensitivity and superior specificity due to mass analysis, excellent for impurity identification.[12]Lower sensitivity than chromatographic methods. Selectivity depends on resolving unique signals in the spectrum.
Data Output Chromatogram showing retention time and peak area/height.Total ion chromatogram and a mass spectrum for each peak, allowing for structural elucidation of impurities.NMR spectrum providing structural information and quantifiable signal integrals.
Key Advantages Broad applicability, robust, and highly reproducible for quantification.[11]Excellent for identifying unknown volatile impurities. High separation efficiency.[11]Provides absolute purity without needing a reference standard of the analyte itself; gives structural confirmation simultaneously.[13][14]
Key Disadvantages Does not inherently provide structural information for unknown impurities (unless coupled with MS).Limited to thermally stable and volatile compounds.[12]Lower throughput, potential for peak overlap in complex mixtures, requires expensive instrumentation.

Conclusion

Confirming the purity of synthesized this compound is essential for its application in research and development. HPLC offers a reliable, precise, and versatile method for this purpose, capable of separating the target compound from common synthesis-related impurities. For compounds that are volatile and thermally stable, GC-MS provides an excellent alternative with the added benefit of identifying unknown impurities through mass spectrometry.[11] Furthermore, qNMR serves as a powerful, orthogonal technique that can determine absolute purity without a specific reference material and provides structural verification in a single, non-destructive experiment.[10][14] Often, a combination of these techniques provides the most comprehensive characterization and highest confidence in the purity of a synthesized compound.

References

Comparative Analysis of Kinase Inhibitor Selectivity: Dasatinib vs. Imatinib

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the cross-reactivity and selectivity profiles of the thiazole-containing drug Dasatinib compared to the alternative kinase inhibitor Imatinib. This guide provides supporting experimental data, detailed protocols for key assays, and visual representations of relevant signaling pathways.

This guide is intended for researchers, scientists, and drug development professionals interested in the comparative analysis of kinase inhibitor selectivity. Here, we present a detailed comparison of Dasatinib, a potent second-generation tyrosine kinase inhibitor containing a 1,3-thiazole moiety, and Imatinib, a first-generation inhibitor. The analysis focuses on their cross-reactivity and selectivity profiles against a broad panel of kinases, providing valuable insights into their on-target and off-target activities.

Executive Summary

Dasatinib and Imatinib are both inhibitors of the Bcr-Abl tyrosine kinase, the primary driver of chronic myeloid leukemia (CML). However, their selectivity profiles differ significantly. Dasatinib is a multi-targeted inhibitor with potent activity against Src family kinases in addition to Bcr-Abl, while Imatinib is more selective for Bcr-Abl, c-KIT, and PDGF-R. These differences in selectivity contribute to their distinct clinical efficacy and adverse effect profiles. This guide summarizes the quantitative data on their kinase inhibition, details the experimental methods used to determine these profiles, and illustrates the key signaling pathways they modulate.

Data Presentation: Kinase Selectivity Profiles

The selectivity of Dasatinib and Imatinib has been extensively characterized using kinome-wide binding assays. The following tables summarize the dissociation constants (Kd) for a selection of key on- and off-target kinases, providing a quantitative comparison of their binding affinities. Lower Kd values indicate higher binding affinity.

Table 1: Comparison of Dissociation Constants (Kd) for Dasatinib and Imatinib Against Key Kinase Targets

Kinase TargetDasatinib Kd (nM)Imatinib Kd (nM)
Primary Targets
ABL10.825
ABL1 (T315I mutant)>10,000>10,000
KIT4.2110
PDGFRα281.8
PDGFRβ1.11.6
Src Family Kinases
SRC0.55>10,000
LCK1.1>10,000
LYN0.6>10,000
FYN0.3>10,000
YES10.4>10,000
Other Selected Off-Targets
EPHA21.73,900
DDR12.526
NQO2>10,00080

Note: Data is compiled from various sources and may show slight variations between different studies. The presented values are representative of published kinome scan data.

Experimental Protocols

The following are detailed methodologies for two common and critical experiments used to determine the cross-reactivity and selectivity of kinase inhibitors.

LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying the binding affinity of inhibitors to a large panel of kinases.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled antibody specific for a tag on the kinase serves as the FRET donor, and an Alexa Fluor™ 647-labeled tracer acts as the acceptor. Binding of the tracer to the kinase brings the donor and acceptor into proximity, resulting in a high FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 5X kinase buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the test compound (e.g., Dasatinib or Imatinib) in 100% DMSO. From this, create 3X intermediate dilutions in 1X Kinase Buffer A.

    • Prepare a 3X solution of the kinase and a 3X solution of the Eu-labeled anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 3X solution of the appropriate Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A. The optimal tracer concentration is typically near its Kd for the kinase.

  • Assay Procedure (15 µL final volume):

    • Add 5 µL of the 3X test compound dilution to the wells of a 384-well plate. Include a DMSO-only control.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well.

    • Mix the plate gently and cover it to protect from light.

    • Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-capable plate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The IC50 value can be converted to a dissociation constant (Kd) using the Cheng-Prusoff equation, taking into account the ATP concentration and the Km of the kinase for ATP if it were an activity assay, or more directly in a binding assay format.

ADP-Glo™ Kinase Assay

This luminescence-based assay measures the amount of ADP produced during a kinase reaction, providing a functional measure of kinase inhibition.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of ATP and a suitable substrate. After the reaction, the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase-luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare serial dilutions of the test compound in the desired solvent (e.g., DMSO).

    • Prepare a solution of the kinase and its specific substrate in 1X kinase buffer.

    • Prepare a solution of ATP in 1X kinase buffer. The concentration should be at or near the Km of the kinase for ATP.

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

  • Assay Procedure (in a 384-well plate):

    • Add the test compound to the wells.

    • Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture. The final reaction volume is typically 5 µL.

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for kinase inhibitor selectivity profiling and the key signaling pathways affected by Dasatinib and Imatinib.

experimental_workflow Experimental Workflow for Kinase Inhibitor Selectivity Profiling cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis and Profile Generation biochem_start Test Compound (e.g., Dasatinib) lanthascreen LanthaScreen™ Eu Kinase Binding Assay (Measures binding affinity - Kd) biochem_start->lanthascreen adp_glo ADP-Glo™ Kinase Assay (Measures functional inhibition - IC50) biochem_start->adp_glo data_analysis Determine Kd and IC50 values lanthascreen->data_analysis adp_glo->data_analysis cell_start Cell Line Treatment with Inhibitor western_blot Western Blot (Phosphorylation of downstream targets) cell_start->western_blot cell_viability Cell Viability/Apoptosis Assay (e.g., MTT, Caspase-Glo) cell_start->cell_viability western_blot->data_analysis cell_viability->data_analysis selectivity_profile Generate Selectivity Profile (Comparison across kinome) data_analysis->selectivity_profile

Caption: Workflow for determining the selectivity profile of a kinase inhibitor.

Bcr_Abl_Signaling_Pathway Bcr-Abl Signaling Pathway cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_jak_stat JAK/STAT Pathway Bcr_Abl Bcr-Abl (Constitutively Active Kinase) GRB2_SOS GRB2/SOS Bcr_Abl->GRB2_SOS PI3K PI3K Bcr_Abl->PI3K JAK JAK Bcr_Abl->JAK Dasatinib Dasatinib Dasatinib->Bcr_Abl Inhibits Imatinib Imatinib Imatinib->Bcr_Abl Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Inhibition of Apoptosis) mTOR->Survival STAT STAT JAK->STAT Gene_Expression Gene Expression STAT->Gene_Expression

Caption: Simplified Bcr-Abl signaling pathway and points of inhibition.

Src_Family_Kinase_Signaling_Pathway Src Family Kinase Signaling Pathway cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes Src Src Family Kinases (e.g., SRC, LCK, LYN) FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_AKT PI3K/AKT Src->PI3K_AKT RAS_MAPK RAS/MAPK Src->RAS_MAPK Angiogenesis Angiogenesis Src->Angiogenesis Dasatinib Dasatinib Dasatinib->Src Inhibits Imatinib Imatinib (Weak/No Inhibition) Imatinib->Src Weak/No Inhibition Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival PI3K_AKT->Survival RAS_MAPK->Proliferation

Caption: Overview of Src family kinase signaling and its inhibition.

A Comparative Guide to the Synthesis of 5-Pentyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient construction of heterocyclic scaffolds is a critical endeavor. The 1,3-thiazole ring, a key pharmacophore in numerous bioactive molecules, presents a recurring synthetic challenge. This guide provides a comparative analysis of established methods for the synthesis of 5-pentyl-1,3-thiazole, a representative 5-alkyl-1,3-thiazole derivative. We will delve into the Hantzsch and Cook-Heilbron thiazole syntheses, presenting a side-by-side comparison of their key performance indicators and detailed experimental protocols.

Performance Benchmark: Hantzsch vs. Cook-Heilbron Synthesis

The selection of a synthetic route is a multi-faceted decision, balancing factors such as yield, reaction conditions, availability of starting materials, and overall efficiency. The following table summarizes the key quantitative data for the synthesis of 5-alkyl-1,3-thiazoles via the Hantzsch and a modified Cook-Heilbron approach. It is important to note that while the Hantzsch synthesis directly yields the target 5-alkyl-1,3-thiazole, the classical Cook-Heilbron synthesis produces a 5-amino-1,3-thiazole, which would require subsequent modification to achieve the desired 5-pentyl substituent. For a more direct comparison, a variation of the Cook-Heilbron that can lead to 5-substituted thiazoles is considered.

MetricHantzsch Thiazole SynthesisCook-Heilbron Thiazole Synthesis (for 5-aminothiazoles)
Starting Materials α-Haloketone (e.g., 2-bromoheptanal), Thioamide (e.g., thioformamide)α-Aminonitrile, Carbon disulfide (or equivalent)
Reaction Type CyclocondensationCyclization
Typical Yield Generally high, often >80%Can be high, but varies with substrates
Reaction Temperature Often requires heatingTypically room temperature or mild heating
Reaction Time Can range from a few hours to overnightCan be rapid, from minutes to a few hours
Catalyst Often base-catalyzed or proceeds without a catalystCan be base-catalyzed
Key Advantages High yields, direct formation of 5-substituted thiazoles.[1]Mild reaction conditions, readily available starting materials.[2]
Key Disadvantages α-Haloketones can be lachrymatory and unstable.Does not directly yield 5-alkyl-1,3-thiazoles.

Experimental Protocols

Hantzsch Thiazole Synthesis of a 5-Substituted Thiazole

This protocol is a generalized procedure based on the Hantzsch synthesis, which is a widely used method for the preparation of thiazole derivatives.[1]

Materials:

  • α-Bromoaldehyde or α-Bromoketone (1.0 eq)

  • Thioamide (e.g., Thioformamide) (1.1 eq)

  • Solvent (e.g., Ethanol, THF)

  • Base (e.g., Triethylamine, Sodium bicarbonate) (optional)

Procedure:

  • Dissolve the thioamide (1.1 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add the α-bromoaldehyde or α-bromoketone (1.0 eq) to the solution.

  • If a base is used, add it to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-substituted-1,3-thiazole.

Benchmarking Workflow for Synthesis Method Selection

The process of selecting an optimal synthetic route involves a logical progression from initial planning to final decision-making. The following diagram illustrates a typical workflow for benchmarking and selecting a chemical synthesis method.

Benchmarking_Workflow Benchmarking Workflow for Chemical Synthesis Methods A Define Target Molecule (e.g., this compound) B Identify Potential Synthesis Routes (e.g., Hantzsch, Cook-Heilbron) A->B C Gather Experimental Data (Yield, Purity, Reaction Conditions) B->C E Perform Comparative Analysis C->E D Define Benchmarking Criteria (Cost, Safety, Scalability, Green Metrics) D->E F Select Optimal Synthesis Route E->F G Experimental Validation F->G

A flowchart illustrating the process of selecting an optimal chemical synthesis method.

This structured approach ensures that the chosen synthetic method is not only chemically feasible but also aligns with the practical and strategic goals of the research or development project. By systematically evaluating different routes against a set of predefined criteria, researchers can make informed decisions that lead to more efficient, cost-effective, and sustainable chemical syntheses.

References

Comparative Analysis of 5-Pentyl-1,3-Thiazole Analogs: A Structure-Activity Relationship (SAR) Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The versatility of the thiazole nucleus allows for substitutions at the 2, 4, and 5-positions, each influencing the compound's pharmacological profile. This guide provides a comparative analysis focusing on the structure-activity relationship (SAR) of 5-pentyl-1,3-thiazole analogs. Due to a scarcity of direct and comprehensive SAR studies specifically targeting the 5-pentyl substitution, this guide will extrapolate from the known SAR of 5-substituted and other related thiazole derivatives to provide a predictive framework for researchers.

Understanding the Thiazole Scaffold in Drug Design

The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom.[2] Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions make it an excellent pharmacophore. The biological activity of thiazole derivatives can be finely tuned by altering the substituents at its three available positions.[5]

Hypothetical Structure-Activity Relationship of 5-Alkyl-1,3-Thiazole Analogs

The following table presents a hypothetical comparison of the effect of varying the alkyl chain length at the 5-position on the biological activity of a 1,3-thiazole core. The data presented is illustrative and intended to guide future experimental design.

Compound IDR (at C5)Lipophilicity (Predicted)Hypothetical IC50 (µM)Notes
1a -CH3Low>100Short alkyl chain may not provide sufficient interaction with a hydrophobic pocket.
1b -CH2CH3Low-Medium75Increased lipophilicity may lead to slightly improved activity.
1c -CH2CH2CH3Medium50Further increase in chain length could enhance binding affinity.
1d -CH2CH2CH2CH3Medium-High25Optimal chain length for fitting into a specific hydrophobic pocket.
1e -CH2CH2CH2CH2CH3 High 10 The pentyl group may represent the ideal length for maximizing hydrophobic interactions, leading to the highest potency.
1f -CH2CH2CH2CH2CH2CH3High30A longer alkyl chain might be too bulky, leading to steric hindrance and reduced activity.

Experimental Protocols

To experimentally validate the hypothetical SAR presented above, a robust biological assay is required. The following is a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, a common target for thiazole-based inhibitors.

In Vitro Kinase Inhibition Assay (Example Protocol)

1. Objective: To determine the in vitro inhibitory activity of this compound analogs against a target kinase (e.g., TGF-β type 1 receptor kinase).[6]

2. Materials:

  • Recombinant human target kinase
  • Biotinylated peptide substrate
  • ATP (Adenosine triphosphate)
  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
  • Test compounds (dissolved in DMSO)
  • 384-well plates
  • Europium-labeled anti-phospho-serine/threonine antibody
  • Allophycocyanin (APC)-labeled streptavidin
  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

3. Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
  • Add 50 nL of the diluted compounds to the wells of a 384-well plate.
  • Add 5 µL of the kinase/biotinylated peptide substrate mix in kinase assay buffer to each well.
  • Initiate the kinase reaction by adding 5 µL of ATP in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.
  • Incubate the plate at room temperature for 60 minutes.
  • Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA, the europium-labeled antibody, and the APC-labeled streptavidin.
  • Incubate the plate at room temperature for another 60 minutes to allow for the development of the detection signal.
  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.
  • Calculate the ratio of the acceptor to donor signals.
  • Plot the signal ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Methodologies and Relationships

To better illustrate the workflows and conceptual relationships in SAR studies, the following diagrams are provided in DOT language.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization A Lead Compound Identification B Analog Design (e.g., 5-alkyl variation) A->B C Chemical Synthesis B->C D In Vitro Screening (e.g., Kinase Assay) C->D E Data Analysis (IC50 Determination) D->E F Establish Structure-Activity Relationship E->F G Identify Optimal Substituent (e.g., 5-pentyl) F->G H Lead Optimization G->H H->B Iterative Design

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Experimental_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis A Compound Dilution B Plate Loading A->B C Add Kinase/Substrate B->C D Add ATP (Initiate) C->D E Incubation D->E F Stop Reaction & Add Detection Reagents E->F G Plate Reading (TR-FRET) F->G H IC50 Calculation G->H

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion

While direct experimental evidence for the SAR of this compound analogs remains to be established, the general principles of medicinal chemistry suggest that the lipophilicity and steric bulk of the 5-position substituent play a crucial role in determining biological activity. The provided hypothetical SAR table and detailed experimental protocol offer a foundational framework for researchers to design and execute studies to elucidate the precise role of the 5-pentyl group. The systematic variation of the alkyl chain length at this position is a logical next step in optimizing thiazole-based compounds for a variety of therapeutic targets.

References

Assessing the Novelty of 5-pentyl-1,3-thiazole's Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis to assess the novelty of the biological target of 5-pentyl-1,3-thiazole. Due to the absence of direct studies on this specific molecule, this guide adopts an inferential approach. By examining the biological activities of structurally related 5-alkyl-1,3-thiazole derivatives, we can hypothesize potential biological targets and pathways for this compound. This analysis is benchmarked against well-established therapeutic agents with known mechanisms of action to frame the assessment of novelty.

Introduction to this compound

This compound is a small heterocyclic molecule featuring a thiazole ring substituted with a pentyl group at the 5-position. The thiazole scaffold is a common motif in a wide array of biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties. The lipophilic pentyl group is expected to influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability and interaction with hydrophobic binding pockets of biological targets.

Hypothesized Biological Activities and Potential Targets

Based on the documented activities of structurally similar thiazole derivatives, the primary hypothesized biological activities for this compound fall into two main categories: antimicrobial and cytotoxic.

Antimicrobial Activity

Thiazole derivatives have been reported to exhibit activity against a range of microbial pathogens. The mechanism of action for many antimicrobial thiazoles involves the disruption of essential cellular processes in bacteria and fungi.

Cytotoxic Activity

Various substituted thiazoles have demonstrated cytotoxicity against different cancer cell lines. The underlying mechanisms often involve the inhibition of key enzymes in cell signaling pathways that are critical for cancer cell proliferation and survival.

Comparative Analysis

To assess the potential novelty of this compound's biological target, we will compare its inferred activities with those of established drugs in the antimicrobial and anticancer domains.

Antimicrobial Activity Comparison

For the antimicrobial comparison, we will consider Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, and Fluconazole , a triazole antifungal agent.

Table 1: Comparison of Hypothesized Antimicrobial Activity with Standard Agents

Feature5-Alkyl-1,3-Thiazole Analogs (Inferred for this compound)Ciprofloxacin (Antibacterial)Fluconazole (Antifungal)
Known Biological Target Not definitively identified. Hypothesized to involve bacterial cell wall synthesis or DNA gyrase.DNA gyrase and topoisomerase IVLanosterol 14α-demethylase
Mechanism of Action Putative inhibition of essential bacterial enzymes.Inhibition of DNA replication and repair.Inhibition of ergosterol biosynthesis, leading to fungal cell membrane disruption.
Spectrum of Activity Potentially broad-spectrum antibacterial and antifungal.Broad-spectrum against Gram-positive and Gram-negative bacteria.Broad-spectrum against yeasts and some molds.
Quantitative Data (MIC) Data for specific 5-alkyl-1,3-thiazoles is sparse. Analogs show MICs in the µg/mL range.Varies by organism (e.g., E. coli: 0.004-0.12 µg/mL; S. aureus: 0.12-2 µg/mL).Varies by organism (e.g., C. albicans: 0.25-16 µg/mL).
Cytotoxic Activity Comparison

For the cytotoxic comparison, we will use Paclitaxel , a microtubule-stabilizing agent, and Erlotinib , a tyrosine kinase inhibitor, as benchmarks.

Table 2: Comparison of Hypothesized Cytotoxic Activity with Standard Agents

Feature5-Alkyl-1,3-Thiazole Analogs (Inferred for this compound)Paclitaxel (Chemotherapeutic)Erlotinib (Targeted Therapy)
Known Biological Target Not definitively identified. Hypothesized to involve protein kinases or other enzymes in cell proliferation pathways.β-tubulinEpidermal Growth Factor Receptor (EGFR) tyrosine kinase
Mechanism of Action Putative inhibition of signaling pathways crucial for cancer cell growth and survival.Stabilization of microtubules, leading to cell cycle arrest and apoptosis.Inhibition of EGFR signaling, blocking downstream pathways like MAPK and PI3K/Akt.
Cellular Effect Induction of apoptosis and inhibition of cell proliferation.Mitotic arrest and apoptosis.Inhibition of proliferation and induction of apoptosis in EGFR-expressing cells.
Quantitative Data (IC50) Data for specific 5-alkyl-1,3-thiazoles is limited. Analogs show IC50 values in the µM range against various cancer cell lines.Varies by cell line (e.g., MCF-7: 2-20 nM; A549: 5-50 nM).Varies by cell line (e.g., A549: 0.05-10 µM; dependent on EGFR mutation status).

Novelty Assessment

The biological target of this compound remains to be elucidated. Based on the available data for its structural analogs, it is plausible that this compound could exhibit either broad-spectrum antimicrobial activity or cytotoxic effects against cancer cells.

The novelty of its biological target will depend on its precise mechanism of action.

  • High Novelty: If this compound is found to inhibit a novel enzyme or protein that has not been previously targeted for antimicrobial or anticancer therapy, its biological target would be considered highly novel.

  • Moderate Novelty: If it targets a known protein (e.g., a specific kinase or bacterial enzyme) but through a unique binding site or allosteric mechanism not exploited by existing drugs, the target interaction would be novel.

  • Low Novelty: If its mechanism of action is found to be identical to that of an existing class of drugs (e.g., a typical DNA gyrase inhibitor or a kinase inhibitor acting on a well-established target), the novelty would be low, although the chemical scaffold itself might still offer advantages in terms of pharmacokinetics or off-target effects.

Further investigation is required to isolate and identify the specific molecular target(s) of this compound to definitively assess the novelty of its biological action.

Experimental Protocols

To experimentally validate the hypothesized biological activities and identify the target of this compound, the following standard experimental protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

  • This compound stock solution.

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).

  • Negative control (medium only).

Procedure:

  • Prepare serial two-fold dilutions of this compound in the appropriate broth in the wells of a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include positive and negative control wells.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Positive control cytotoxic drug (e.g., Paclitaxel).

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for Target Identification

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Validation A This compound B Antimicrobial Screening A->B C Cytotoxicity Screening A->C D Active Compound B->D Hit C->D Hit E Target Identification Assays (e.g., Affinity Chromatography, Proteomics) D->E F Enzyme Inhibition Assays D->F G Cell-based Pathway Analysis D->G H Identified Target E->H F->H G->H I Target Validation (e.g., Knockdown, Overexpression) H->I J Binding Site Characterization H->J

Caption: Workflow for identifying the biological target of this compound.

Hypothesized Signaling Pathway Inhibition in Cancer

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound This compound This compound->PI3K Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Safety Operating Guide

Proper Disposal of 5-Pentyl-1,3-thiazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 5-Pentyl-1,3-thiazole is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and prevent environmental contamination.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.

  • Collect the Waste: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[1][2][3]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

III. Disposal of Unused or Waste this compound

Disposal of this compound must be conducted in accordance with all applicable local, regional, and national hazardous waste regulations.[1][4]

Step 1: Waste Identification and Classification

Step 2: Packaging and Labeling

  • Use a Compatible Container: Store the waste this compound in a clean, dry, and chemically compatible container. The container must be in good condition and have a secure, leak-proof lid.

  • Label the Container: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date of accumulation and any other information required by your institution's hazardous waste management program.

Step 3: Storage

Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents and acids.[1]

Step 4: Arrange for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Do not dispose of this compound down the drain or in regular solid waste.[2]

IV. Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, absorbent pads, and empty containers, must also be disposed of as hazardous waste.

  • Empty Containers: To be considered "empty," a container that held a hazardous waste must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] If not triple-rinsed, the container itself must be managed as hazardous waste.[5]

  • Contaminated PPE and Labware: Place all contaminated disposable items in a sealed and labeled hazardous waste bag or container for disposal.

V. Quantitative Data Summary

At present, there is no specific quantitative data available for disposal limits of this compound. The guiding principle is that it should be managed as a hazardous waste, and disposal should be carried out through an approved waste disposal plant.

ParameterValue
EPA Hazardous Waste Code Not specifically listed. Treat as hazardous waste.
Disposal Method Approved hazardous waste disposal facility.
Prohibited Disposal Routes Sanitary sewer, household garbage, waterways.

VI. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_start Start: this compound for Disposal cluster_ppe Safety Precautions cluster_classification Waste Classification cluster_containerization Containerization cluster_storage Storage cluster_disposal Final Disposal start Identify this compound or contaminated material for disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify package Place in a labeled, sealed, and compatible container classify->package store Store in a designated hazardous waste storage area package->store disposal Arrange for pickup by EHS or a licensed waste disposal contractor store->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 5-Pentyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Pentyl-1,3-thiazole (CAS No. 96693-93-5) was publicly available at the time of this writing. The following safety and handling information is extrapolated from the SDSs of structurally similar thiazole derivatives and general chemical safety principles. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

Based on the hazards associated with similar thiazole compounds, which include potential for skin and eye irritation, and harm if swallowed, a comprehensive PPE protocol is mandatory.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a splash hazard.
Hand Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use and dispose of them properly after handling.
Body A flame-retardant lab coat is required. For larger quantities or in case of a significant spill potential, a chemical-resistant apron or coveralls should be worn.
Respiratory Work in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before introducing this compound to the work area.

  • Have a spill kit readily available that is appropriate for flammable and potentially toxic liquids.

2. Handling the Compound:

  • Don all required PPE before handling the chemical.

  • Ground all equipment to prevent static discharge, as thiazole derivatives can be flammable.[1][2]

  • Use only non-sparking tools.[1][2]

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep the container tightly closed when not in use.[1][2]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2]

  • Keep the container tightly sealed to prevent the release of vapors.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Disposal Procedure:

  • Dispose of the hazardous waste through your institution's approved EHS program.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated labware and PPE should also be disposed of as hazardous waste.

First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Eyewash/Shower prep_hood->prep_safety prep_materials Prepare Materials & Spill Kit prep_safety->prep_materials handle_transfer Transfer Compound in Fume Hood prep_materials->handle_transfer Proceed to Handling handle_ground Ground Equipment handle_transfer->handle_ground handle_tools Use Non-Sparking Tools handle_ground->handle_tools handle_avoid Avoid Contact handle_tools->handle_avoid handle_container Keep Container Closed handle_avoid->handle_container storage_conditions Cool, Dry, Well-Ventilated Area handle_container->storage_conditions Store Unused Compound disposal_collect Collect in Labeled Hazardous Waste Container handle_container->disposal_collect Dispose of Waste storage_away Away from Ignition Sources & Incompatibles storage_conditions->storage_away disposal_ehs Dispose via Institutional EHS disposal_collect->disposal_ehs emergency_spill Spill: Evacuate, Notify, & Clean Up with Spill Kit emergency_exposure Exposure: Follow First Aid Measures & Seek Medical Attention

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.